MRS2802
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H14F2N2O11P2 |
|---|---|
Molekulargewicht |
438.17 g/mol |
IUPAC-Name |
[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1 |
InChI-Schlüssel |
JKJYHYKRGKKASI-YDKYIBAVSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of MRS2802, a P2Y14 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MRS2802 is a synthetic agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose.[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its interaction with the P2Y14 receptor and the subsequent intracellular signaling cascades. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those targeting purinergic signaling pathways.
Quantitative Data on this compound Activity
This compound has been characterized as a potent agonist for the human P2Y14 receptor. The following table summarizes the available quantitative data for this compound.
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| EC50 | Human P2Y14 | 63 nM | HEK293 | cAMP Accumulation | [1][2] |
| Activity | Human P2Y6 | Little to no response | 1321N1 Astrocytoma | Inositol (B14025) Phosphate (B84403) Assay | [3] |
Mechanism of Action: Signaling Pathways
The P2Y14 receptor, the primary target of this compound, is canonically coupled to the Gi alpha subunit of heterotrimeric G proteins.[3] Activation of the P2Y14 receptor by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
Primary Signaling Pathway: Gi-Mediated Inhibition of Adenylyl Cyclase
The binding of this compound to the P2Y14 receptor induces a conformational change in the receptor, facilitating its interaction with the Gi protein. This interaction leads to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors, such as protein kinase A (PKA), thereby influencing various cellular processes.
Other Potential Signaling Pathways
While the primary signaling pathway involves cAMP modulation, studies with endogenous P2Y14 agonists like UDP-glucose suggest the potential for activating other signaling cascades. However, it has been reported that this compound does not promote the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, in wild-type HL-60 cells.[3] Further research is required to fully elucidate the complete signaling profile of this compound and its potential for biased agonism.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and its mechanism of action, based on the cited literature.
cAMP Accumulation Assay
This assay is used to determine the potency of this compound in activating the Gi-coupled P2Y14 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are stably transfected with a plasmid encoding the human P2Y14 receptor.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
Seed the P2Y14-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (B1673556) (typically 10 µM) in the presence of a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or chemiluminescent readout).
-
Data are normalized to the forskolin-only control, and the EC50 value for this compound is determined by non-linear regression analysis of the concentration-response curve.
Inositol Phosphate (IP) Accumulation Assay (for Selectivity)
This assay is used to assess the selectivity of this compound by measuring its activity at Gq-coupled P2Y receptors, such as P2Y6.
Cell Culture and Transfection:
-
1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor are used.
-
Cells are cultured under similar conditions to HEK293 cells.
Assay Protocol:
-
Label the cells with [³H]myo-inositol for 24-48 hours.
-
Wash the cells and pre-incubate with LiCl (typically 10 mM) for 15 minutes.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Extract the inositol phosphates using an appropriate method (e.g., ion-exchange chromatography).
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
A lack of a significant increase in inositol phosphate levels indicates that this compound does not activate the Gq-coupled P2Y6 receptor.
Conclusion
This compound is a valuable pharmacological tool for studying the P2Y14 receptor. Its primary mechanism of action is the activation of the Gi-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the P2Y14 receptor with agonists like this compound. Further studies are warranted to fully elucidate its selectivity profile across all P2Y receptor subtypes and to explore its potential for biased agonism.
References
The Functional Role of MRS2802: A Technical Guide to a P2Y14 Receptor Agonist
For researchers, scientists, and drug development professionals, understanding the nuanced functions of specific molecular probes is paramount to advancing therapeutic discovery. MRS2802 is a notable agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the function of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Core Function: P2Y14 Receptor Activation
This compound functions as a selective agonist for the P2Y14 receptor. Its primary role in a research and drug development context is to activate this receptor, thereby mimicking the effects of endogenous ligands like UDP-glucose and facilitating the study of P2Y14-mediated biological responses. The potency of this compound in activating the P2Y14 receptor has been quantified with an EC50 value of 63 nM.
Quantitative Data Summary
While comprehensive quantitative data for this compound is not extensively available in the public domain, the following table summarizes its known potency. Further characterization, including binding affinity (Ki/Kd values) and selectivity against other P2Y receptor subtypes, is crucial for a complete pharmacological profile.
| Compound | Parameter | Value | Receptor |
| This compound | EC50 | 63 nM | Human P2Y14 |
Signaling Pathways Modulated by this compound
As an agonist of the P2Y14 receptor, this compound initiates a cascade of intracellular signaling events. The P2Y14 receptor is canonically coupled to the Gi/o family of G proteins. Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, P2Y14 receptor activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). In certain experimental systems, particularly those involving the co-expression of chimeric G proteins such as Gαq/i or Gα16, P2Y14 receptor activation can also lead to the mobilization of intracellular calcium.
P2Y14 Receptor Signaling Pathway
Caption: Signaling pathway of the P2Y14 receptor activated by this compound.
Experimental Protocols
The characterization of this compound and other P2Y14 receptor ligands relies on specific in vitro assays. The following are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is employed to measure the increase in intracellular calcium concentration upon P2Y14 receptor activation, typically in cells co-transfected with a promiscuous G protein like Gα16 or a chimeric Gαq/i protein to couple the Gi-mediated signal to calcium release.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding the human P2Y14 receptor and a chimeric G protein (e.g., Gαq/i) using a suitable transfection reagent.
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and incubated for 24-48 hours to allow for receptor expression.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
Data Analysis: The fluorescence data is normalized to the baseline, and dose-response curves are generated to calculate the EC50 value of this compound.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor in response to an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation: Cells expressing the P2Y14 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
-
Assay Reaction: The membrane preparation is incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound [³⁵S]GTPγS to pass through. The filters are washed with cold buffer, and the amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated, and dose-response curves are plotted to determine the EC50 and Emax values for this compound.
Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
Role in Drug Development
This compound serves as a critical tool for investigating the therapeutic potential of targeting the P2Y14 receptor. The P2Y14 receptor is expressed on various immune cells and is involved in inflammatory responses and neuropathic pain. By using this compound to selectively activate this receptor, researchers can elucidate its role in disease models and validate it as a drug target. While this compound itself is a research compound, the insights gained from its use can guide the development of novel P2Y14 receptor agonists or antagonists for a variety of indications. For instance, understanding the pro-inflammatory signaling initiated by this compound can aid in the design of antagonists to block these effects in chronic inflammatory diseases. Conversely, exploring the potential beneficial roles of P2Y14 activation with this compound could open avenues for new agonist-based therapies.
The Discovery of MRS2802: A Potent and Selective P2Y14 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target in recent years. Activated by endogenous UDP-sugars, such as UDP-glucose, and UDP, the P2Y14 receptor is implicated in a variety of physiological and pathophysiological processes, including immune responses, inflammation, and insulin (B600854) release.[1][2] The development of potent and selective agonists for this receptor is crucial for elucidating its biological functions and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery of MRS2802, a potent agonist of the P2Y14 receptor, with a focus on its pharmacological characterization, the experimental methodologies employed, and the underlying signaling pathways.
P2Y14 Receptor Signaling
The P2Y14 receptor is a member of the P2Y12-like receptor subfamily and primarily couples to the Gi/o family of G proteins.[3][4] Upon agonist binding, the activated Gi/o proteins dissociate into their α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations.[2] Furthermore, P2Y14 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.[5]
Discovery of this compound
The quest for potent and selective P2Y14 receptor agonists led to the systematic exploration of the structure-activity relationships (SAR) of UDP-glucose analogues. Early studies by Ko et al. (2007) revealed that modifications to the uracil (B121893) and ribose moieties of UDP-glucose were generally detrimental to agonist activity, highlighting the stringent structural requirements of the P2Y14 receptor's binding pocket.[6] However, a significant breakthrough was the discovery that a 2-thiouracil (B1096) modification enhanced potency by sevenfold.[3]
Subsequent work by Das et al. (2010) focused on truncating the hexose (B10828440) moiety of UDP-glucose and exploring modifications to the diphosphate (B83284) linkage. This research led to the identification of a series of potent and selective P2Y14 receptor agonists, including this compound.
Chemical Structure of this compound
This compound is a 2-thiouridine-5'-diphosphate analogue. Its chemical structure is characterized by the presence of a sulfur atom at the 2-position of the uracil base.
Pharmacological Characterization of this compound
The pharmacological profile of this compound was established through a series of in vitro assays designed to assess its potency, selectivity, and efficacy at the P2Y14 receptor.
Potency and Efficacy
The potency of this compound was determined using a calcium mobilization assay in HEK293 cells stably expressing the human P2Y14 receptor. This compound was found to be a potent agonist with an EC50 value of 63 nM.
| Compound | EC50 (nM) at human P2Y14R |
| UDP-glucose | ~300 |
| UDP | ~100 |
| This compound | 63 |
Table 1: Potency of this compound and endogenous agonists at the human P2Y14 receptor.
Selectivity Profile
The selectivity of this compound was assessed by testing its activity against a panel of other human P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12). These studies demonstrated that this compound is a highly selective agonist for the P2Y14 receptor, with significantly lower or no activity at other P2Y receptor subtypes.
| P2Y Receptor Subtype | Agonist Activity of this compound |
| P2Y1 | Inactive |
| P2Y2 | Inactive |
| P2Y4 | Inactive |
| P2Y6 | Inactive |
| P2Y12 | Inactive |
| P2Y14 | Potent Agonist |
Table 2: Selectivity profile of this compound against other human P2Y receptors.
Experimental Protocols
The discovery and characterization of this compound relied on robust and well-defined experimental methodologies. The following sections detail the core protocols used in these studies.
Calcium Mobilization Assay
This assay is a primary functional screen for identifying and characterizing P2Y14 receptor agonists. It measures the increase in intracellular calcium concentration following receptor activation.
Principle: P2Y14 receptor activation by an agonist leads to the activation of the Gq pathway (often through co-expression of a chimeric Gαq/i protein), resulting in the release of calcium from intracellular stores. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: After the incubation period, the dye solution is removed, and the cells are washed with the buffer. The plate is then placed in a fluorescence plate reader. Test compounds, including this compound and reference agonists, are prepared at various concentrations and added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately before and after the addition of the compounds. The change in fluorescence is proportional to the increase in intracellular calcium concentration.
-
Data Analysis: The data are normalized to the baseline fluorescence and expressed as a percentage of the maximal response to a saturating concentration of a reference agonist. Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
Radioligand Binding Assay
Radioligand binding assays are essential for determining the affinity of a ligand for its receptor and for screening for competitive binders.
Principle: This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the P2Y14 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the P2Y14 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled P2Y14 receptor antagonist (e.g., [3H]PPTN), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Logical Development
The discovery of this compound was a result of a logical and systematic SAR exploration.
Conclusion
The discovery of this compound represents a significant advancement in the field of purinergic signaling. Through a systematic approach of chemical synthesis and pharmacological evaluation, a potent and selective P2Y14 receptor agonist was identified. This technical guide has provided an in-depth overview of the discovery process, including the underlying signaling pathways, detailed experimental protocols, and the logical progression of the structure-activity relationship studies. This compound serves as a valuable pharmacological tool for further investigating the physiological and pathophysiological roles of the P2Y14 receptor and holds promise for the development of novel therapeutic agents targeting this important receptor.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Initial Characterization of MRS2802
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MRS2802 is a potent and selective full agonist for the human P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including immune responses and neuro-inflammation. This technical guide provides a comprehensive overview of the initial characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound at the human P2Y14 receptor.
| Parameter | Value | Receptor/Cell Line | Assay Type |
| EC50 | 63 nM | Human P2Y14 | Functional Assay |
| Selectivity | Inactive | Human P2Y6 | Functional Assay |
Experimental Protocols
Functional Activity Assay: Determination of EC50
The potency of this compound as a P2Y14 receptor agonist was determined by measuring its ability to elicit a functional response in a cell-based assay.
Principle:
The P2Y14 receptor is predominantly coupled to the Gαi/o family of G proteins. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Alternatively, in engineered cell lines, the receptor can be coupled to a chimeric G protein (e.g., Gαqi5) that redirects the signal through the Gαq pathway, leading to the mobilization of intracellular calcium (Ca2+). The concentration-dependent response to this compound is measured to calculate the half-maximal effective concentration (EC50).
General Protocol for Calcium Mobilization Assay in HEK293 Cells:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with a plasmid encoding the human P2Y14 receptor and a promiscuous G protein such as Gα16 or a Gαqi5 chimera to facilitate coupling to the phospholipase C pathway.
-
-
Cell Plating:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom microplates at a density of 50,000 to 80,000 cells per well and incubated for 24 hours.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered salt solution for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition and Signal Detection:
-
After incubation, the dye-containing solution is removed, and the cells are washed again with the buffered salt solution.
-
A baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Serial dilutions of this compound are prepared in the buffered salt solution and added to the respective wells.
-
The fluorescence intensity is measured immediately and continuously for a period of 1-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity for each well.
-
The concentration-response curve is generated by plotting ΔF against the logarithm of the this compound concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Selectivity Assay
To determine the selectivity of this compound, its activity was assessed against other related P2Y receptors, such as the P2Y6 receptor.
Principle:
The experimental procedure is similar to the functional activity assay described above, but using cell lines expressing the off-target receptor of interest (e.g., human P2Y6 receptor). The lack of a functional response at concentrations that are effective at the primary target indicates selectivity.
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. Downstream of this, other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, can be activated.
Caption: P2Y14 receptor signaling cascade initiated by this compound.
Experimental Workflow for Functional Characterization
The following diagram illustrates the typical workflow for the in vitro characterization of a GPCR agonist like this compound.
Caption: Workflow for in vitro functional characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the P2Y14 receptor. Its potency and selectivity make it suitable for in vitro investigations into the physiological and pathological roles of this receptor. Further characterization, including determination of its binding affinity (Ki) and a broader selectivity profile against other P2Y receptor subtypes, would provide a more complete understanding of its pharmacological properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to conduct further studies with this compound.
Unraveling the Role of MRS2802 in Platelet Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets are anucleated blood cells that play a pivotal role in hemostasis and thrombosis. Their function is tightly regulated by a complex interplay of signaling molecules and their receptors. Among these, the P2Y family of purinergic receptors, activated by nucleotides like adenosine (B11128) diphosphate (B83284) (ADP) and uridine (B1682114) diphosphate (UDP), are key players. While the roles of P2Y1 and P2Y12 receptors in ADP-mediated platelet aggregation are well-established and targeted by current antiplatelet therapies, the functions of other P2Y subtypes, such as P2Y14, are still emerging. This technical guide focuses on MRS2802, a selective agonist for the P2Y14 receptor, and its implications for platelet function. Initially misidentified in some contexts, this compound is now understood to be α,β-difluoromethylene-UDP, a tool compound for studying the P2Y14 receptor. This guide will delve into the current understanding of this compound's mechanism of action, its effects on platelet physiology, and the experimental methodologies used to elucidate its function.
This compound and the P2Y14 Receptor in Platelets
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is expressed on human platelets.[1][2] Unlike the P2Y1 and P2Y12 receptors that are activated by ADP and are central to platelet aggregation, the P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, and UDP itself.[1][3] this compound, as a stable and selective P2Y14 receptor agonist, serves as a valuable chemical probe to investigate the specific contributions of this receptor to platelet function.
Current research indicates that activation of the P2Y14 receptor by its agonists, including the endogenous ligand UDP-glucose, does not induce the classical platelet aggregation response.[2][4][5] However, its activation is not without effect. Studies have demonstrated that P2Y14 receptor stimulation can lead to other important platelet responses, particularly those associated with inflammation and a potential interplay with other signaling pathways.
Quantitative Data on the Effects of P2Y14 Agonists on Platelet Function
While specific quantitative data for this compound's effects on platelet function are still emerging in the literature, studies using the endogenous P2Y14 agonist UDP-glucose provide valuable insights into the receptor's role.
| Platelet Function Assay | Agonist | Concentration | Observed Effect | Reference |
| Platelet Aggregation | UDP-glucose | Up to 100 µM | No induction or potentiation of aggregation in platelet-rich plasma (PRP) or whole blood. | [1][2] |
| Intracellular Calcium (Ca2+) Mobilization | UDP-glucose | Concentration-dependent | Increase in intracellular Ca2+ levels in washed human platelets. | [4][5] |
| Platelet Chemotaxis | UDP-glucose | - | Induction of platelet chemotaxis, a key inflammatory response. | [4][5][6] |
Note: The table summarizes findings with the P2Y14 agonist UDP-glucose. Further studies are required to provide specific quantitative data for this compound.
Signaling Pathways of the P2Y14 Receptor in Platelets
The P2Y14 receptor is primarily coupled to the Gi family of G proteins.[3] Activation of the P2Y14 receptor on platelets by an agonist like this compound is thought to initiate a signaling cascade that is distinct from the classical aggregation pathways.
A key consequence of P2Y14 receptor activation is the mobilization of intracellular calcium.[4][5] This increase in cytosolic Ca2+ is a fundamental second messenger in platelets, regulating a variety of cellular processes.
Furthermore, emerging evidence suggests a potential for "biased agonism" and interaction with other receptor pathways. For instance, P2Y14-mediated platelet chemotaxis appears to involve RhoA and Rac-1 signaling and requires concomitant activation of the P2Y1 receptor.[4][5][7] This suggests a more nuanced role for the P2Y14 receptor in modulating platelet function, particularly in inflammatory contexts, rather than directly driving aggregation.
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling cascade in platelets.
Experimental Protocols
Investigating the effects of this compound on platelet function requires specific and well-controlled experimental setups. Below are detailed methodologies for key assays.
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for functional assays.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate.
-
Polypropylene tubes.
-
Centrifuge.
-
Tyrode's buffer (composition can be found in standard laboratory protocols).
-
Prostaglandin E1 (PGE1) solution.
-
Apyrase.
Protocol:
-
PRP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP from red blood cells and leukocytes.
-
Carefully collect the upper PRP layer.
-
-
Washed Platelet Preparation:
-
To the collected PRP, add PGE1 (to prevent platelet activation) and apyrase (to degrade any released ADP).
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase.
-
Repeat the washing step at least once.
-
Finally, resuspend the platelets in Tyrode's buffer to the desired concentration.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the effect of this compound on platelet aggregation.
Materials:
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
PRP or washed platelets.
-
This compound solution at various concentrations.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Platelet-poor plasma (PPP) for blank.
Protocol:
-
Adjust the platelet count in PRP or washed platelet suspension to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and the platelet suspension (0% transmission).
-
Add a defined volume of the platelet suspension to a cuvette with a stir bar and place it in the aggregometer.
-
Add the vehicle control or this compound at the desired concentration and incubate for a specified time (e.g., 1-5 minutes).
-
Add a platelet agonist to induce aggregation and record the change in light transmission over time (typically 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of maximal aggregation and the initial rate of aggregation.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium levels in response to this compound.
Materials:
-
Washed platelets.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorometer or flow cytometer.
-
This compound solution.
-
Thapsigargin and ionomycin (B1663694) (for calibration).
Protocol:
-
Load washed platelets with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the platelets to remove extracellular dye.
-
Resuspend the dye-loaded platelets in a suitable buffer.
-
Place the platelet suspension in the measurement chamber of a fluorometer or prepare for analysis by flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add this compound and record the change in fluorescence intensity over time.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence and a chelating agent like EGTA to determine the minimum fluorescence for calibration of calcium concentration.
Platelet Chemotaxis Assay (Transwell Migration Assay)
Objective: To assess the effect of this compound on platelet migration towards a chemoattractant.
Materials:
-
Transwell inserts with a porous membrane (e.g., 3-8 µm pore size).
-
24-well plates.
-
Washed platelets.
-
This compound solution.
-
Chemoattractant (e.g., stromal cell-derived factor-1α (SDF-1α) or formyl-methionyl-leucyl-phenylalanine (fMLP)).
-
Fluorescent dye for platelet labeling (e.g., Calcein AM).
Protocol:
-
Label washed platelets with a fluorescent dye.
-
Pre-incubate the labeled platelets with vehicle or this compound.
-
Place the chemoattractant in the lower chamber of the 24-well plate.
-
Add the pre-incubated platelet suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours) to allow for platelet migration.
-
Quantify the number of migrated platelets in the lower chamber by measuring the fluorescence intensity using a plate reader.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
The study of this compound and its target, the P2Y14 receptor, is a burgeoning area in platelet research. Current evidence strongly suggests that the P2Y14 receptor does not follow the classical paradigm of P2Y receptors in directly mediating platelet aggregation. Instead, its role appears to be more nuanced, with implications for platelet function in inflammation and a potential for cross-talk with other signaling pathways.
For researchers and drug development professionals, this compound provides a critical tool to dissect the specific functions of the P2Y14 receptor. Future research should focus on:
-
Generating specific quantitative data for this compound in various platelet function assays to establish its potency and efficacy.
-
Elucidating the downstream signaling cascade of the P2Y14 receptor in platelets in greater detail , including the identification of key effector proteins.
-
Investigating the in vivo relevance of P2Y14 receptor activation on platelets , particularly in models of inflammation and thrombosis.
-
Exploring the therapeutic potential of targeting the P2Y14 receptor , either through agonists or antagonists, for conditions where modulating platelet-mediated inflammatory responses is desirable.
This in-depth guide provides a comprehensive overview of the current knowledge surrounding this compound and its role in platelet function. As research in this field progresses, a clearer picture of the P2Y14 receptor's contribution to hemostasis, thrombosis, and inflammation will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of P2Y(14) protein in platelets and investigation of the role of P2Y(14) in platelet function in comparison with the EP(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of platelet P2Y1 receptors by different endogenous nucleotides leads to functional selectivity via biased signalling - PMC [pmc.ncbi.nlm.nih.gov]
endogenous ligands for P2Y14 receptor
An In-depth Technical Guide to the Endogenous Ligands of the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in immune responses, inflammation, and metabolic regulation. The document details the key ligands, their quantitative pharmacological data, the experimental protocols used for their characterization, and the primary signaling pathways they activate.
The P2Y14 receptor (P2Y14R), also known as GPR105, is a member of the P2Y family of purinergic receptors.[1] Unlike other P2Y receptors that are primarily activated by nucleotides like ATP, ADP, UTP, and UDP, the P2Y14 receptor is uniquely activated by a class of molecules known as UDP-sugars.[2][3] It is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase.[4] P2Y14R is expressed in various tissues and cells, with prominent expression in immune cells such as neutrophils, lymphocytes, and mast cells, as well as in the brain, placenta, and gastrointestinal tract.[2][5] This distribution highlights its potential role in neuroimmune function and inflammatory processes.[2][6]
Endogenous Ligands and Pharmacology
The primary endogenous agonists for the P2Y14 receptor are UDP-sugars. These molecules, traditionally known for their intracellular roles in glycosylation and biosynthesis, are released into the extracellular space under certain conditions to act as signaling molecules.[7][8] Uridine diphosphate (B83284) (UDP) has also been identified as a potent ligand, though its activity varies between species.[2]
UDP-Sugars
Several UDP-sugars have been identified as potent agonists of the P2Y14 receptor.[9] These molecules are released from cells in a regulated manner and are relatively stable in the extracellular environment, allowing them to function as effective signaling molecules.[9]
-
Uridine Diphosphate Glucose (UDP-Glucose): This is the most potent and well-characterized endogenous agonist for the P2Y14 receptor.[2][10] It plays a significant role in mediating inflammatory responses, such as mast cell degranulation and neutrophil chemotaxis.[5][9]
-
Uridine Diphosphate Galactose (UDP-Galactose): Another potent agonist that activates the P2Y14 receptor with similar efficacy to UDP-glucose.[2][11]
-
Uridine Diphosphate Glucuronic Acid (UDP-Glucuronic Acid): This UDP-sugar also activates the receptor, generally with a potency similar to that of UDP-glucose and UDP-galactose.[2][11]
-
Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc): While a full agonist, UDP-GlcNAc typically exhibits a lower potency (approximately 10-fold higher EC50) compared to UDP-glucose.[2][11]
Uridine Diphosphate (UDP)
UDP has been shown to be a potent ligand for the P2Y14 receptor, but its pharmacological profile is species-dependent.[2]
-
At the rat P2Y14 receptor , UDP acts as a potent full agonist .[2][10]
-
Conversely, at the human P2Y14 receptor , UDP functions as a competitive antagonist , blocking the action of UDP-sugar agonists.[10] This species-specific difference is a critical consideration in translational research and drug development.
Quantitative Data for Endogenous Ligands
The potency and affinity of endogenous ligands at the P2Y14 receptor have been characterized using various in vitro assay systems. The following tables summarize the available quantitative data.
| Ligand | Receptor Species | Assay Type | Parameter | Value | Reference(s) |
| UDP-Glucose | Human | RhoA Activation (Neutrophils) | EC₅₀ | 0.9 µM | [9] |
| Human | RhoA Activation (P2Y14-HL60 cells) | EC₅₀ | 0.4 µM | [9] | |
| Human | Recombinant Systems | EC₅₀ | ~100-500 nM | [3] | |
| Human | Inhibition of cAMP | pIC₅₀ | 7.1 | [12] | |
| UDP-Galactose | Human | Recombinant Systems | EC₅₀ | ~100-500 nM | [3] |
| Human | Inhibition of cAMP | pEC₅₀ | 6.8 | [12] | |
| Human | Ca²⁺ Mobilization (hP2Y14) | IC₅₀ | 0.67 µM | [13] | |
| UDP-Glucuronic Acid | Human | Recombinant Systems | EC₅₀ | ~100-500 nM | [3] |
| UDP-N-acetylglucosamine | Human | Recombinant Systems | EC₅₀ | ~1-5 µM | [2][3] |
| Human | Inhibition of cAMP | pEC₅₀ | 6.0 | [12] | |
| UDP | Rat | Phosphoinositide Hydrolysis | EC₅₀ | 0.35 µM | [10] |
| Rat | Inhibition of cAMP | pIC₅₀ | 6.5 | [12] | |
| Human | Antagonism of UDP-Glucose | pKₑ | 7.28 | [10] |
Signaling Pathways
Activation of the P2Y14 receptor by its endogenous ligands initiates several downstream signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the P2Y14 receptor involves the Gαi-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi proteins.[2]
Caption: P2Y14R Gαi-mediated inhibition of adenylyl cyclase.
RhoA Activation Pathway
In immune cells like neutrophils, P2Y14 receptor activation promotes chemotaxis and migration through a pathway involving the activation of the small GTPase RhoA.[9][14] This leads to cytoskeleton rearrangement, which is essential for cell motility.[15]
Caption: P2Y14R-mediated activation of the RhoA signaling pathway.
Key Experimental Protocols
The characterization of P2Y14 receptor ligands relies on a variety of robust cellular and biochemical assays.
Calcium Mobilization Assay
Since the P2Y14 receptor is natively coupled to Gαi, it does not directly stimulate phospholipase C (PLC) and subsequent intracellular calcium mobilization. To measure agonist activity via calcium flux, a common strategy is to co-express the receptor in a host cell line (e.g., HEK293 or COS-7) with a "promiscuous" or chimeric G protein, such as Gα16 or a Gαq/i chimera.[2] These G proteins couple Gαi-linked receptors to the PLC pathway.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with plasmids encoding the human P2Y14 receptor and the Gαq/i chimeric protein.
-
Cell Loading: Transfected cells are plated in 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
-
Assay Performance: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established.
-
Agonist Addition: A solution containing the UDP-sugar agonist at various concentrations is automatically added to the wells.
-
Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured, and dose-response curves are generated to calculate EC₅₀ values.
cAMP Inhibition Assay
This assay directly measures the functional consequence of Gαi activation.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the P2Y14 receptor (e.g., P2Y14-HEK293 cells) are cultured to confluency.[2]
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
-
Stimulation and Agonist Addition: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels. Simultaneously or shortly after, the P2Y14R agonist is added at various concentrations.[2]
-
Lysis and Detection: After a 15-30 minute incubation, the reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration, and dose-response curves are used to determine IC₅₀ values. For confirmation of Gαi coupling, a parallel experiment is run with cells pre-treated with pertussis toxin, which should abolish the inhibitory effect.[2]
RhoA Activation (Pull-Down) Assay
This biochemical assay is used to specifically measure the active, GTP-bound form of RhoA.[9]
Caption: Experimental workflow for a RhoA activation pull-down assay.
Methodology:
-
Cell Stimulation: Neutrophils or other relevant cells are stimulated with the P2Y14R agonist for a short period (e.g., 1-5 minutes).
-
Cell Lysis: Cells are rapidly lysed on ice with a buffer containing Mg²⁺ and protease inhibitors to preserve GTP-bound RhoA.
-
Lysate Clarification: The lysate is centrifuged to pellet cell debris.
-
Pull-Down: The supernatant is incubated with agarose (B213101) beads conjugated to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a membrane for Western blotting using a RhoA-specific antibody. A sample of the total cell lysate ('input') is run in parallel to confirm equal protein loading.
-
Quantification: The intensity of the band corresponding to pulled-down RhoA is quantified by densitometry and normalized to the total RhoA in the input.
References
- 1. P2RY14 - Wikipedia [en.wikipedia.org]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2RY14 purinergic receptor P2Y14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]
- 8. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRS2802: A Potent P2Y14 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2802 is a synthetic organic molecule that has emerged as a valuable pharmacological tool for studying the P2Y14 receptor. It is a potent and selective agonist for this G protein-coupled receptor (GPCR), which is involved in a variety of physiological and pathophysiological processes, including immune responses, inflammation, and cell migration. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its physicochemical characteristics, its mechanism of action through the P2Y14 receptor signaling pathway, and protocols for key in vitro assays used to characterize its activity. This document is intended to serve as a thorough resource for researchers utilizing this compound in their investigations.
Chemical Structure and Properties
This compound is a uridine (B1682114) 5'-diphosphate (UDP) analog characterized by a difluoromethylene group bridging the α and β phosphates. This modification confers stability against enzymatic degradation, making it a robust tool for in vitro and potentially in vivo studies.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid |
| CAS Number | 1047980-53-9 (free acid) |
| Chemical Formula | C10H14F2N2O11P2 |
| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK--N1C=CC(=O)NC1=O |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 438.17 g/mol |
| Appearance | Solid powder |
| Solubility | While specific quantitative data is not readily available in public literature, this compound is generally soluble in aqueous buffers. For experimental purposes, it is common practice to prepare stock solutions in aqueous buffers or a minimal amount of an organic solvent like DMSO, followed by dilution in the appropriate aqueous assay buffer. It is advisable to determine the solubility for specific experimental conditions empirically. |
| Stability | This compound is designed to be more resistant to enzymatic degradation than endogenous nucleotides like UDP-glucose. For optimal stability, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or below for short periods. Long-term stability in various solvents and buffer systems should be determined experimentally. |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist of the P2Y14 receptor, a member of the P2Y family of purinergic G protein-coupled receptors. The P2Y14 receptor is endogenously activated by UDP-sugars, such as UDP-glucose.
Pharmacological Profile
| Parameter | Value | Species |
| Target | P2Y14 Receptor | Human |
| Activity | Agonist | Human |
| EC50 | 63 nM[1] | Human |
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Signaling Pathway
The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream of this primary signaling event, activation of the P2Y14 receptor can also lead to the modulation of other signaling pathways, including the mitogen-activated protein (MAP) kinase and RhoA pathways, which are involved in cell proliferation, differentiation, and migration.
Experimental Protocols
The following are general protocols for key experiments used to characterize the activity of this compound. These should be adapted and optimized for specific cell types and experimental conditions.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP.
Workflow:
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human P2Y14 receptor in a suitable multi-well plate and culture overnight.
-
Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Add varying concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (typically 1-10 µM), to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer.
-
cAMP Measurement: Determine the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of adenylyl cyclase.
Calcium Mobilization Assay
While the primary signaling pathway of the P2Y14 receptor is through Gi, co-expression with a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5 can redirect signaling through the Gq pathway, leading to an increase in intracellular calcium. This assay measures this induced calcium flux.
Methodology:
-
Cell Culture: Plate cells co-expressing the P2Y14 receptor and a suitable Gα protein (e.g., Gα16 or Gαqi5) in a black-walled, clear-bottom multi-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
-
Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for calcium mobilization.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the P2Y14 receptor. It typically involves a competition experiment with a radiolabeled P2Y14 receptor ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y14 receptor.
-
Assay Setup: In a multi-well filter plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled P2Y14 receptor antagonist or agonist (e.g., [³H]-UDP), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition binding equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the P2Y14 receptor. Its high potency, selectivity, and enhanced stability make it a superior alternative to endogenous ligands for in vitro studies. The experimental protocols provided in this guide offer a starting point for researchers to characterize the activity of this compound and to explore the function of the P2Y14 receptor in various biological systems. As with any pharmacological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
In-Depth Technical Guide: MRS2802
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for MRS2802, a potent and selective agonist for the P2Y14 receptor.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing key information for experimental design and execution.
| Property | Value | Source |
| Molecular Weight | 438.17 g/mol | [1][2] |
| Chemical Formula | C10H14F2N2O11P2 | [1][2] |
| Exact Mass | 438.0041 Da | [1] |
| CAS Number | 1047980-53-9 (free acid) | [1] |
| Synonyms | MRS-2802, GTPL5909 | [1] |
| Purity | >98% (typical) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
Mechanism of Action: P2Y14 Receptor Agonism
This compound is a selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins. Activation of the P2Y14 receptor by this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, signaling through the βγ subunits of the G protein can activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade and pathways leading to calcium mobilization and RhoA activation.
Signaling Pathway Diagram
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y14 receptor activation by this compound.
Methodology:
-
Cell Culture and Plating:
-
Culture human embryonic kidney (HEK) 293 cells, or another suitable cell line endogenously or recombinantly expressing the P2Y14 receptor, in appropriate media.
-
Seed cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for generating a dose-response curve.
-
-
Assay Performance:
-
Wash the cells twice with 100 µL of assay buffer after dye loading.
-
Add 80 µL of assay buffer to each well.
-
Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 20 µL of the this compound dilutions to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data and plot the response against the log of the this compound concentration to determine the EC50 value.
-
Cyclic AMP (cAMP) Assay
This assay quantifies the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, upon P2Y14 receptor activation by this compound.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells expressing the P2Y14 receptor in appropriate media.
-
Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Dispense the cell suspension into a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
To measure inhibition, stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence and absence of this compound.
-
Incubate the plate at room temperature for the desired time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
-
Add the detection reagents provided in the kit to the cell lysates. These reagents typically include a labeled cAMP tracer and a specific anti-cAMP antibody.
-
-
Signal Measurement:
-
Incubate the plate as per the kit's instructions to allow for the competitive binding reaction to reach equilibrium.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase.
-
Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet function, as P2Y14 receptors are expressed on platelets.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Place a small volume of PRP into an aggregometer cuvette with a stir bar.
-
Warm the PRP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the baseline aggregation response.
-
To test the effect of this compound, pre-incubate the PRP with varying concentrations of this compound for a short period (e.g., 1-5 minutes) before adding the platelet agonist.
-
Record the aggregation curve for at least 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation for each condition.
-
Compare the aggregation response in the presence of this compound to the baseline response to determine its effect on platelet aggregation. A dose-response curve can be generated to determine the concentration at which this compound modulates platelet aggregation.
-
Experimental Workflow for Characterizing this compound Activity
References
MRS2802: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRS2802, a valuable research tool for studying the P2Y14 receptor. This document outlines its pharmacological properties, mechanism of action, and key experimental protocols, presenting a comprehensive resource for its application in scientific research.
Introduction to this compound
This compound is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars such as UDP-glucose.[1][2] Initially misidentified in some contexts, it is crucial to note that this compound's primary target is the P2Y14 receptor, not the P2Y13 receptor. Its selectivity and activity make it an important pharmacological tool for investigating the physiological and pathological roles of the P2Y14 receptor.[1]
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical and pharmacological parameters of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | α,β-Methylene-2-thio-UDP | [3] |
| Molecular Formula | C10H14F2N2O11P2 | [3] |
| Molecular Weight | 438.17 g/mol | [3] |
| CAS Number | 1047980-53-9 (free acid) | [3] |
| EC50 (P2Y14 Receptor) | 63 nM | [1][3] |
| Binding Affinity (Ki) | Data not available in the searched sources. | |
| Selectivity Profile | Inactive at the P2Y6 receptor. A comprehensive selectivity profile against other P2Y receptors is not available in the searched sources. | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the P2Y14 receptor. The P2Y14 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins.[4][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
In addition to the canonical Gi pathway, the P2Y14 receptor can also couple to other signaling cascades. When co-expressed with a chimeric Gαq/i protein, the receptor can activate phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[4][6] Furthermore, P2Y14 receptor activation has been shown to stimulate the RhoA-GTPase pathway, which is involved in regulating the actin cytoskeleton and cell motility.
The following diagram illustrates the primary signaling pathways activated by this compound through the P2Y14 receptor.
Experimental Protocols
cAMP Inhibition Assay
This protocol outlines the general steps for determining the inhibitory effect of this compound on cAMP production in cells expressing the P2Y14 receptor.
Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.
Materials:
-
HEK293 or other suitable host cells stably expressing the human P2Y14 receptor.[4]
-
Cell culture medium and supplements.
-
This compound.
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture P2Y14-expressing cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration known to stimulate submaximal cAMP production (e.g., 10 µM).
-
Assay: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the respective wells. c. Incubate for a specified period (e.g., 15-30 minutes) at 37°C. d. Add forskolin to all wells except the basal control. e. Incubate for another specified period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7]
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
The following diagram illustrates the workflow for a typical cAMP inhibition assay.
Intracellular Calcium Mobilization Assay
This protocol describes the general procedure for measuring this compound-induced calcium mobilization in cells co-expressing the P2Y14 receptor and a promiscuous Gαq/i protein.
Objective: To measure the dose-dependent increase in intracellular calcium concentration upon stimulation with this compound.
Materials:
-
Host cells (e.g., 1321N1 astrocytoma cells) co-expressing the P2Y14 receptor and a Gαq/i chimeric protein.[4][6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to grow to confluency.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Measurement: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. c. Inject the serially diluted this compound into the wells. d. Continue recording fluorescence to measure the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
The following diagram outlines the key steps in a calcium mobilization assay.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to P2Y14 Receptor Expression in Tissues
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the tissue and cellular expression of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2] The document details its signaling pathways, summarizes its expression across various tissues in a quantitative format, and provides cited experimental methodologies.
P2Y14 Receptor Signaling Pathways
The P2Y14 receptor is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[2][3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Beyond this canonical pathway, P2Y14R activation has been shown to engage other significant signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2, and RhoA activation, which is crucial for cytoskeleton rearrangement and cell migration.[1][2] In certain cellular contexts, signaling can also involve Phospholipase C (PLC) and subsequent calcium mobilization, often mediated by the Gβγ subunits of the dissociated G protein.[1][4]
Tissue and Cell Type Expression of P2Y14 Receptor
The P2Y14 receptor exhibits a broad but distinct expression pattern. It is prominently found in immune cells, epithelial cells, adipose tissue, and the gastrointestinal tract.[1][6] The following table summarizes the expression levels of P2Y14R mRNA and protein across various human and rodent tissues as documented in scientific literature.
| Tissue/Cell Type | System | Expression Level (mRNA) | Expression Level (Protein) | Species | Citation(s) |
| Immune System | |||||
| Neutrophils | Immune | High / Abundant | Demonstrated Functional Activity | Human, Mouse | [1][2][5] |
| Lymphocytes (T-cells > B-cells) | Immune | High | Demonstrated Functional Activity | Human, Mouse | [1][3] |
| Monocytes / Macrophages | Immune | Detected | Detected | Human, Mouse | [4][5] |
| Dendritic Cells (immature) | Immune | High | Detected | Human | [1] |
| Mast Cells | Immune | Detected | Demonstrated Functional Activity | Rat | [1] |
| Spleen | Immune | High | Not specified | Human, Rat, Mouse | [1][3][7] |
| Bone Marrow | Immune | Detected | Not specified | Human | [8] |
| Respiratory System | |||||
| Lung | Respiratory | Intermediate to High | Detected | Human | [7][9][10] |
| Airway Epithelial Cells | Respiratory | Detected | Demonstrated Functional Activity | Human | [1][9][11] |
| Alveolar Epithelial Type II Cells | Respiratory | Detected | Demonstrated Functional Activity | Human | [1][9] |
| Lung Eosinophils | Respiratory | Very High | Demonstrated Functional Activity | Mouse | [12] |
| Digestive System | |||||
| Stomach | Digestive | High | Demonstrated Functional Activity | Human, Rat | [6][7][13] |
| Intestine (Small & Large) | Digestive | High | Not specified | Human, Rat | [6][7][13] |
| Gastrointestinal Smooth Muscle | Digestive | Detected | Not specified | General | [1] |
| Nervous System | |||||
| Brain (various regions) | Nervous | Intermediate to High | Detected | Human, Rat | [1][7][14] |
| Glial Cells (Astrocytes, Microglia) | Nervous | Detected | Colocalized with GFAP | Human, Rat | [14] |
| Satellite Glial Cells (DRG) | Nervous | Detected | Not specified | Rat | [14] |
| Metabolic Tissues | |||||
| Adipose Tissue | Metabolic | High | Abundantly Expressed | Human, Mouse | [6][7][15] |
| Placenta | Reproductive | Highest | Cytoplasmic and Membranous | Human | [1][7][16] |
| Other Tissues | |||||
| Heart | Cardiovascular | Low to Intermediate | Not specified | Human | [7] |
| Kidney | Urinary | Lowest | Not specified | Human | [7] |
| Female Reproductive Tract | Reproductive | High in Epithelium | Prominent in Epithelium | Human, Mouse | [1] |
Detailed Experimental Protocols
This section outlines the methodologies used to determine P2Y14 receptor expression and function.
The investigation of P2Y14R expression typically follows a standardized workflow, beginning with sample acquisition and culminating in data analysis, whether at the transcriptomic or proteomic level.
Quantitative reverse transcriptase-polymerase chain reaction (RT-PCR) is a common method to quantify P2Y14R mRNA.
-
RNA Isolation: Total RNA is extracted from tissues or cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with a fluorescent detection system. The reaction mixture typically contains cDNA template, forward and reverse primers specific for the P2Y14R gene (P2RY14), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Data Analysis: The relative expression of P2Y14R mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to a stable housekeeping gene (e.g., GAPDH).[3]
Immunohistochemistry (IHC) is used to visualize the location of the P2Y14 receptor protein within tissue sections.
-
Tissue Preparation: Tissues are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin. Sections (e.g., 5 μm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at high temperature to unmask the antigenic sites.
-
Immunostaining:
-
Sections are blocked with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for the P2Y14 receptor. The choice of antibody and its dilution are critical and require validation.
-
After washing, sections are incubated with a labeled secondary antibody (e.g., HRP-conjugated or fluorescent-conjugated) that recognizes the primary antibody.
-
For enzymatic detection (HRP), a substrate-chromogen solution (e.g., DAB) is added to produce a colored precipitate at the site of the antigen. For fluorescence, slides are mounted with a fluorescent mounting medium.
-
-
Imaging: Slides are visualized using a light or fluorescence microscope. Co-localization studies may be performed using antibodies against cell-specific markers (e.g., GFAP for astrocytes).[14]
Functional assays confirm that the expressed receptor is active and coupled to downstream signaling pathways.
-
cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity.[5]
-
Cells expressing P2Y14R (either endogenously or through transfection) are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with an agent like forskolin.
-
Cells are then treated with a P2Y14R agonist (e.g., UDP-glucose).
-
Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or TR-FRET based). A decrease in cAMP levels upon agonist treatment indicates functional Gαi coupling.[5]
-
-
Calcium (Ca²⁺) Mobilization Assay: This assay detects Gβγ-mediated PLC activation.[1]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is measured.
-
A P2Y14R agonist is added, and changes in intracellular fluorescence are monitored over time using a fluorometric imaging plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium concentration.[1][9]
-
-
Chemotaxis Assay: This assay assesses the role of P2Y14R in cell migration, particularly for immune cells like neutrophils.[2][5]
-
A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
The lower chamber is filled with a medium containing a P2Y14R agonist as a chemoattractant.
-
A suspension of cells (e.g., isolated human neutrophils) is placed in the upper chamber.
-
The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.
-
Migrated cells on the lower side of the membrane are fixed, stained, and counted. An increase in migrated cells in the presence of the agonist indicates a chemotactic response.[2]
-
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression of the P2Y14 receptor in murine T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Purinergic Receptors in the Airways: Potential Therapeutic Targets for Asthma? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis [insight.jci.org]
- 16. P2RY14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. journals.physiology.org [journals.physiology.org]
MRS2802: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2802 is a synthetic agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) that has garnered significant interest in the scientific community due to its emerging roles in immunology, inflammation, and cellular regulation.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound through its activation of the P2Y14 receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular mechanisms of this compound and providing a foundation for future investigations.
Core Signaling Cascades of this compound
Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular signaling events primarily through its coupling to the Gαi subunit of heterotrimeric G proteins. This interaction triggers a multifactorial signaling network that includes the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK) pathways, mobilization of intracellular calcium, and modulation of Rho GTPase activity.
Gαi-Mediated Inhibition of Adenylyl Cyclase
A primary and well-established downstream effect of this compound-mediated P2Y14 receptor activation is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Through its interaction with Gαi, the activated P2Y14 receptor attenuates the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2] This reduction in cAMP can have widespread effects on cellular function, as cAMP is a critical second messenger involved in the regulation of numerous cellular processes.
dot graph { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
This compound [label="this compound", fillcolor="#FBBC05"]; P2Y14R [label="P2Y14 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gai [label="Gαi", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4"];
This compound -> P2Y14R [label="binds"]; P2Y14R -> Gai [label="activates"]; Gai -> AC [label="inhibits"]; AC -> cAMP; } caption { label = "Gαi-Mediated Inhibition of Adenylyl Cyclase by this compound"; fontsize = 12; fontcolor = "#202124"; }
Figure 1. Gαi-Mediated Inhibition of Adenylyl Cyclase by this compound. This diagram illustrates the initial step in this compound signaling, where its binding to the P2Y14 receptor leads to the Gαi-mediated inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The influence of this compound extends to the activation of the MAPK signaling cascade, a crucial pathway in regulating cell proliferation, differentiation, and survival. Specifically, activation of the P2Y14 receptor has been shown to induce the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation is a key event in transmitting signals from the cell surface to the nucleus to control gene expression.
dot graph { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
This compound [label="this compound", fillcolor="#FBBC05"]; P2Y14R [label="P2Y14 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Upstream_Kinases [label="Upstream Kinases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK12 [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pERK12 [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4"];
This compound -> P2Y14R; P2Y14R -> Upstream_Kinases [label="activates"]; Upstream_Kinases -> ERK12 [label="phosphorylates"]; ERK12 -> pERK12; pERK12 -> Transcription_Factors [label="activates"]; Transcription_Factors -> Gene_Expression [label="regulates"]; } caption { label = "this compound-Induced MAPK/ERK1/2 Pathway Activation"; fontsize = 12; fontcolor = "#202124"; }
Figure 2. This compound-Induced MAPK/ERK1/2 Pathway Activation. This diagram depicts the activation of the MAPK cascade by this compound, culminating in the phosphorylation of ERK1/2 and the subsequent regulation of gene expression.
Intracellular Calcium Mobilization
Another significant downstream consequence of this compound binding to the P2Y14 receptor is the mobilization of intracellular calcium (Ca2+). While the P2Y14 receptor is primarily coupled to Gαi, it can also lead to an increase in cytosolic Ca2+ concentrations. This effect is thought to be mediated by the βγ subunits of the dissociated G protein, which can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of Ca2+ from intracellular stores.
dot graph { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
This compound [label="this compound", fillcolor="#FBBC05"]; P2Y14R [label="P2Y14 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gbg [label="Gβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; ER [label="Endoplasmic Reticulum", shape=cds, fillcolor="#F1F3F4"]; Ca2 [label="↑ [Ca2+]i", shape=ellipse, fillcolor="#F1F3F4"];
This compound -> P2Y14R; P2Y14R -> Gbg [label="releases"]; Gbg -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; IP3 -> ER [label="binds to"]; ER -> Ca2 [label="releases Ca2+"]; } caption { label = "Intracellular Calcium Mobilization via this compound"; fontsize = 12; fontcolor = "#202124"; }
Figure 3. Intracellular Calcium Mobilization via this compound. This diagram outlines the pathway leading to increased intracellular calcium levels following this compound-mediated P2Y14 receptor activation.
Rho GTPase-Dependent Pathways
Recent evidence suggests that P2Y14 receptor activation can also influence cellular motility and cytoskeletal organization through the modulation of Rho GTPase-dependent pathways.[3] Rho GTPases, such as RhoA, are key regulators of the actin cytoskeleton. Activation of the P2Y14 receptor can lead to the activation of RhoA, which in turn promotes the formation of stress fibers and focal adhesions, impacting cell migration and morphology.
dot graph { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
This compound [label="this compound", fillcolor="#FBBC05"]; P2Y14R [label="P2Y14 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GEFs [label="RhoGEFs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA_GDP [label="RhoA-GDP (inactive)", fillcolor="#F1F3F4"]; RhoA_GTP [label="RhoA-GTP (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROCK [label="ROCK", shape=ellipse, fillcolor="#F1F3F4"]; Cytoskeletal_Changes [label="Cytoskeletal Reorganization", shape=ellipse, fillcolor="#F1F3F4"];
This compound -> P2Y14R; P2Y14R -> GEFs [label="activates"]; GEFs -> RhoA_GDP [label="activates"]; RhoA_GDP -> RhoA_GTP; RhoA_GTP -> ROCK [label="activates"]; ROCK -> Cytoskeletal_Changes; } caption { label = "this compound and Rho GTPase-Dependent Signaling"; fontsize = 12; fontcolor = "#202124"; }
Figure 4. This compound and Rho GTPase-Dependent Signaling. This diagram illustrates the activation of the RhoA signaling pathway by this compound, leading to cytoskeletal reorganization.
Quantitative Data Summary
The following table summarizes the available quantitative data for the effects of this compound and other relevant ligands on P2Y14 receptor-mediated signaling pathways. It is important to note that specific EC50 values for this compound across all downstream pathways are not yet fully characterized in the literature.
| Ligand | Assay | Cell Type | Parameter | Value | Reference |
| This compound | Adenylyl Cyclase Inhibition | P2Y14-HEK293 cells | EC50 | Not explicitly stated, but showed concentration-dependent inhibition | [2] |
| UDP-glucose | Adenylyl Cyclase Inhibition | P2Y14-C6 cells | EC50 | ~10 nM | [4] |
| MRS4183 (fluorescent agonist) | Adenylyl Cyclase Inhibition | P2Y14R-CHO cells | EC50 | 0.96 nM | [3] |
| UDPG | Adenylyl Cyclase Inhibition | P2Y14R-CHO cells | EC50 | 47 nM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. Below are outlines of the typical protocols used to investigate the downstream signaling of this compound.
Figure 5. General Experimental Workflow for Studying this compound Signaling. This flowchart provides a high-level overview of the steps involved in investigating the downstream effects of this compound.
Adenylyl Cyclase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells stably expressing the P2Y14 receptor (e.g., P2Y14-HEK293 or P2Y14-C6 cells) in a suitable format (e.g., 96-well plate).
-
Pre-incubation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Treatment: Treat cells with varying concentrations of this compound.
-
Stimulation: Stimulate adenylyl cyclase with forskolin.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation.
MAPK/ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the activation of the ERK1/2 pathway by assessing the phosphorylation status of ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: Culture P2Y14R-expressing cells and then serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Treat cells with this compound for various time points and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Intracellular Calcium Mobilization Assay (FLIPR)
Objective: To measure changes in intracellular calcium concentration upon stimulation with this compound.
Methodology:
-
Cell Plating: Seed P2Y14R-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Simultaneously with compound addition, measure the fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence kinetics to determine the peak response and calculate the EC50 for this compound-induced calcium mobilization.
RhoA Activation Assay (G-LISA)
Objective: To quantify the level of active, GTP-bound RhoA.
Methodology:
-
Cell Treatment and Lysis: Treat P2Y14R-expressing cells with this compound and then lyse the cells.
-
Lysate Incubation: Add cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Capture and Detection: Active RhoA in the lysate will bind to the plate. The bound RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Signal Measurement: Add a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of active RhoA.
-
Data Analysis: Quantify the signal and compare the levels of RhoA activation in this compound-treated cells versus control cells.
Conclusion
This compound, as a potent P2Y14 receptor agonist, modulates a complex network of downstream signaling pathways. Its primary mechanism of action involves the Gαi-mediated inhibition of adenylyl cyclase, leading to decreased cAMP levels. Furthermore, this compound triggers the activation of the MAPK/ERK1/2 cascade, induces intracellular calcium mobilization, and influences Rho GTPase-dependent cellular processes. This in-depth technical guide provides a foundational understanding of these signaling targets, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the quantitative aspects of this compound's effects on each of these pathways and to explore the therapeutic potential of targeting the P2Y14 receptor in various disease contexts.
References
- 1. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRS2802, a P2Y14 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2802 is a synthetic agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. The P2Y14 receptor is activated by endogenous nucleotide sugars, most notably UDP-glucose. This receptor is expressed in various tissues and cell types, including immune cells, and is implicated in inflammatory responses. This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the P2Y14 receptor. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively binds to and activates the P2Y14 receptor. The P2Y14 receptor is coupled to inhibitory G proteins of the Gi/o family.[1][2] Upon agonist binding, the activated Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] In some cellular contexts, activation of the P2Y14 receptor can also lead to the mobilization of intracellular calcium. The downstream signaling events stemming from P2Y14 receptor activation are involved in modulating cellular functions, particularly in the context of inflammation.
Data Presentation
The following table summarizes the quantitative data for this compound activity at the human P2Y14 receptor.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 63 nM | cAMP Assay | Human P2Y14 expressing cells | MedchemExpress |
| Ki | Not Available | Competitive Radioligand Binding Assay | - | - |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway activated by this compound through the P2Y14 receptor.
References
Application Notes and Protocols for In Vivo Evaluation of P2Y14 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target in drug discovery due to its role in various physiological and pathophysiological processes, including inflammation, immune responses, and metabolic regulation. Its activation by endogenous ligands such as UDP-glucose and other UDP-sugars triggers intracellular signaling cascades that modulate cellular functions. This document provides detailed application notes and protocols for the in vivo experimental design of P2Y14 receptor modulators. While the initial query specified MRS2802, it is important to note that this compound is a P2Y14 receptor agonist with an EC50 of 63 nM. The following protocols are designed for the study of a generic P2Y14 receptor antagonist , as this is a common therapeutic strategy for inflammatory conditions. These protocols can be adapted for the study of agonists like this compound by modifying the expected outcomes and endpoints.
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor, which is coupled to Gαi, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, the receptor can modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (ERK1/2, p38, JNK) and the Rho/Rho kinase (ROCK) pathway, influencing cellular processes like chemotaxis and inflammation.
Caption: P2Y14 Receptor Signaling Cascade.
In Vivo Experimental Design: Application Notes
The design of in vivo experiments for a P2Y14 receptor antagonist requires careful consideration of the animal model, route of administration, dosage, and relevant endpoints to assess efficacy. The primary goal is to evaluate the antagonist's ability to mitigate pathological processes in which the P2Y14 receptor is implicated, such as inflammation and neuropathic pain.
Key Considerations for Experimental Design:
-
Animal Model Selection: The choice of animal model is critical and should be relevant to the disease indication. For inflammatory diseases, models such as lipopolysaccharide (LPS)-induced systemic inflammation or specific models of organ inflammation (e.g., allergic asthma) are appropriate. For neuropathic pain, models like chronic constriction injury of the sciatic nerve are commonly used.
-
Pharmacokinetics and Route of Administration: The physicochemical properties of the antagonist will dictate the optimal route of administration (e.g., intraperitoneal, oral, intravenous). Preliminary pharmacokinetic studies are essential to determine the compound's bioavailability, half-life, and optimal dosing frequency to maintain therapeutic concentrations.
-
Dosage Selection: Dose-response studies should be conducted to identify a dose that provides significant target engagement without causing toxicity.
-
Controls: Appropriate control groups are crucial for data interpretation. These should include a vehicle control group, a positive control (a known effective treatment for the condition), and potentially a group treated with a non-specific P2Y receptor antagonist to assess selectivity.
-
Blinding and Randomization: To minimize bias, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.
Experimental Protocols
Below are detailed protocols for evaluating a P2Y14 receptor antagonist in a mouse model of LPS-induced systemic inflammation and a model of chronic neuropathic pain.
Protocol 1: Evaluation in a Mouse Model of LPS-Induced Systemic Inflammation
Objective: To assess the anti-inflammatory efficacy of a P2Y14 receptor antagonist.
Materials:
-
8-10 week old C57BL/6 mice
-
P2Y14 receptor antagonist
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., saline, DMSO/saline)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for myeloperoxidase (MPO) assay
Experimental Workflow:
Caption: Workflow for LPS-induced inflammation model.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
P2Y14 Antagonist (Low Dose) + LPS
-
P2Y14 Antagonist (High Dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Dosing: Administer the P2Y14 receptor antagonist or vehicle via the determined route (e.g., intraperitoneal injection) 30 minutes prior to LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation. The saline control group receives an equivalent volume of sterile saline.
-
Sample Collection: At specified time points (e.g., 2, 6, and 24 hours) post-LPS administration, collect blood via cardiac puncture under terminal anesthesia. Perfuse tissues (e.g., lung, liver) with saline before collection.
-
Endpoint Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits according to the manufacturer's instructions.
-
Neutrophil Infiltration: Assess neutrophil infiltration in tissue homogenates (e.g., lung) by measuring myeloperoxidase (MPO) activity.
-
Protocol 2: Evaluation in a Mouse Model of Chronic Neuropathic Pain
Objective: To assess the analgesic efficacy of a P2Y14 receptor antagonist on mechanical allodynia.
Materials:
-
8-10 week old C57BL/6 mice
-
P2Y14 receptor antagonist
-
Vehicle
-
Anesthesia
-
Surgical instruments for chronic constriction injury (CCI) surgery
-
Von Frey filaments
Experimental Workflow:
Caption: Workflow for chronic neuropathic pain model.
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
CCI Surgery: Induce neuropathic pain by performing CCI surgery on the sciatic nerve.
-
Development of Allodynia: Allow 7-14 days for the development of stable mechanical allodynia.
-
Dosing: On the day of testing, administer the P2Y14 receptor antagonist or vehicle.
-
Behavioral Testing: Measure the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Calculate the percent reversal of mechanical allodynia for each treatment group compared to the vehicle control.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of a P2Y14 Receptor Antagonist on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle + Saline | - | 10 ± 2 | 25 ± 5 | 15 ± 3 |
| Vehicle + LPS | - | 500 ± 50 | 800 ± 75 | 300 ± 40 |
| Antagonist + LPS | 1 | 350 ± 45 | 600 ± 60 | 220 ± 30 |
| Antagonist + LPS | 10 | 200 ± 30 | 400 ± 50 | 150 ± 25 |
| Positive Control | 5 | 150 ± 20 | 300 ± 40 | 100 ± 20 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group. |
Table 2: Efficacy of a P2Y14 Receptor Antagonist in a Neuropathic Pain Model
| Treatment Group | Dose (µmol/kg, i.p.) | Maximum Reversal of Allodynia (%) | Time to Maximum Effect (min) |
| Vehicle | - | 10 ± 5 | - |
| Antagonist A | 10 | 100 | 60-120 |
| Antagonist B | 10 | 87 | 60 |
| Data adapted from studies on P2Y14 receptor antagonists in a mouse model of chronic neuropathic pain. |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of P2Y14 receptor modulators. A thorough understanding of the P2Y14 signaling pathway and careful experimental design are paramount to obtaining robust and reproducible data. These studies will be instrumental in elucidating the therapeutic potential of targeting the P2Y14 receptor in a variety of disease states.
In Vivo Administration of MRS2802 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MRS2802 is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, particularly those involving inflammation and immune responses. In vivo studies in mouse models have demonstrated the therapeutic potential of this compound in conditions such as chronic neuropathic pain and ischemic acute kidney injury.
The primary mechanism of action of this compound is the blockade of the P2Y14 receptor, which is activated by endogenous ligands like UDP-glucose.[1] Activation of the P2Y14 receptor is associated with pro-inflammatory responses, including the release of cytokines and recruitment of immune cells.[1][2] By antagonizing this receptor, this compound effectively mitigates these inflammatory cascades, offering a promising avenue for therapeutic intervention.
In a mouse model of chronic neuropathic pain induced by sciatic nerve constriction, intraperitoneal (i.p.) administration of this compound has been shown to completely reverse mechanical allodynia, a key symptom of neuropathic pain.[1][3] This effect is rapid, with maximal efficacy observed within one to two hours post-administration.[1][3] Furthermore, studies in a mouse model of ischemic acute kidney injury have indicated that blockade of the P2Y14 receptor can reduce renal inflammation, attenuate proximal tubule damage, and improve overall kidney function.[2] These findings highlight the potential of this compound as a therapeutic agent for inflammatory and pain-related disorders.
Mechanism of Action: P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is a Gi-coupled receptor. Its activation by ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in modulating immune cell function and inflammatory responses. This compound acts by blocking this initial step of ligand binding, thereby preventing the downstream signaling events.
Quantitative Data
| Parameter | Value | Mouse Model | Administration Route | Reference |
| Efficacy | ||||
| Maximal Pain Reversal | 100% | Chronic Neuropathic Pain (Sciatic Constriction) | 10 µmol/kg, i.p. | [1][3] |
| Time to Maximal Effect | 1 - 2 hours | Chronic Neuropathic Pain (Sciatic Constriction) | 10 µmol/kg, i.p. | [1][3] |
| Duration of Action | Up to 5 hours | Chronic Neuropathic Pain (Sciatic Constriction) | 10 µmol/kg, i.p. | [1] |
| Inflammatory Markers | ||||
| Chemokine Expression | Reduced | Ischemic Acute Kidney Injury | Not specified | [2] |
| Neutrophil Infiltration | Reduced | Ischemic Acute Kidney Injury | Not specified | [2] |
| Monocyte Infiltration | Reduced | Ischemic Acute Kidney Injury | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Chronic Neuropathic Pain
This protocol describes the intraperitoneal administration of this compound to mice with chronic constriction injury of the sciatic nerve, a model for neuropathic pain.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile 1 mL syringes with 27-30G needles
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for sciatic nerve constriction
-
Von Frey filaments for behavioral testing
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to achieve the desired concentration for a 10 µmol/kg dose. The final injection volume should be approximately 100-200 µL per 25g mouse.
-
Ensure the solution is sterile-filtered before administration.
-
-
Induction of Chronic Constriction Injury (CCI) of the Sciatic Nerve:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover for 7 days to allow for the development of mechanical allodynia.
-
-
Intraperitoneal (i.p.) Injection of this compound:
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Assessment of Mechanical Allodynia:
-
At various time points post-injection (e.g., 30 min, 1h, 2h, 3h, 5h), assess the paw withdrawal threshold using von Frey filaments.
-
Place the mouse on a wire mesh platform and apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed.
-
Record the force at which the withdrawal occurs.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Ischemic Acute Kidney Injury
This protocol outlines the administration of this compound in a mouse model of renal ischemia-reperfusion injury (IRI).
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile 1 mL syringes with 27-30G needles
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for renal pedicle clamping
-
Blood collection supplies
-
Reagents for measuring serum creatinine (B1669602) and other kidney injury markers
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1.
-
-
Induction of Renal Ischemia-Reperfusion Injury (IRI):
-
Anesthetize the mouse.
-
Make a flank or midline incision to expose the renal pedicles.
-
Clamp both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 22-30 minutes) to induce ischemia.
-
Remove the clamps to allow reperfusion.
-
Close the incision.
-
-
Administration of this compound:
-
Administer this compound via intraperitoneal injection either before the induction of ischemia or at the time of reperfusion, depending on the experimental design.
-
-
Assessment of Kidney Injury:
-
At a predetermined time point after reperfusion (e.g., 24 hours), collect blood samples via cardiac puncture or tail vein.
-
Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels to assess kidney function.
-
Harvest kidney tissue for histological analysis to assess tubular damage and for measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
-
References
- 1. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of MRS2802 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of MRS2802 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent agonist of the P2Y14 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes. Accurate preparation of stock solutions is critical for reproducible experimental results. This application note includes chemical and physical properties of this compound and DMSO, a detailed experimental protocol for stock solution preparation, and guidelines for storage and handling. Additionally, it outlines the signaling pathway of the P2Y14 receptor and provides a workflow for the preparation and use of the stock solution.
Introduction
This compound is a valuable pharmacological tool for studying the function of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars, such as UDP-glucose. Activation of the P2Y14 receptor has been shown to be involved in immune responses, inflammation, and other cellular processes. As with any experimental work, the accuracy and reproducibility of results are paramount. A critical and often overlooked aspect of ensuring experimental consistency is the correct preparation and storage of reagent stock solutions. This document provides a standardized protocol for preparing a stock solution of this compound in DMSO, a common solvent for nonpolar and polar compounds in biological research.
Materials and Reagents
Compound and Solvent Properties
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Chemical Name | 4-O-{[({[1-({[5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihy droxytetrahydrofuran-2-yl]methyl}amino)carbonyl]amino}thioxomet hyl)amino]sulfonyl}phenyl uridine-5'-(dihydrogen diphosphate) | (CH₃)₂SO |
| Molecular Formula | C₂₅H₃₁N₅O₂₀P₂S₂ | C₂H₆OS |
| Molecular Weight | 887.6 g/mol | 78.13 g/mol |
| Appearance | White to off-white solid | Colorless liquid |
| Purity | ≥98% (as specified by supplier) | Anhydrous, ≥99.9% |
| CAS Number | 1047980-53-9 | 67-68-5 |
| Melting Point | Not available | 18.5 °C |
| Boiling Point | Not available | 189 °C |
Required Equipment
-
Analytical balance
-
Laminar flow hood
-
Vortex mixer
-
Calibrated micropipettes and sterile, DNase/RNase-free pipette tips
-
Sterile microcentrifuge tubes or amber glass vials
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The final concentration may be adjusted based on experimental needs and the specific solubility of the compound batch. It is recommended to perform a small-scale solubility test if a higher concentration is required.
3.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
Mass (mg) = 0.01 mol/L x 887.6 g/mol x 0.001 L x 1000 mg/g = 8.876 mg
3.2. Procedure
-
Aliquoting this compound: In a laminar flow hood, carefully weigh 8.876 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and potential degradation. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
3.3. Quality Control
It is recommended to verify the concentration of the stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), if available.
Application: P2Y14 Receptor Signaling Pathway
This compound acts as an agonist for the P2Y14 receptor. The activation of this receptor initiates a downstream signaling cascade. The primary signaling pathway involves the coupling of the receptor to the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway in P2Y14 receptor signaling.[1]
Caption: P2Y14 Receptor Signaling Pathway.
Workflow for Stock Solution Preparation and Use
The following diagram illustrates the logical workflow from receiving the compound to its application in an experiment.
Caption: Workflow for this compound Stock Solution.
Safety and Handling Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following are general safety guidelines for handling chemical compounds in a laboratory setting. Always consult your institution's safety protocols and, if available, the manufacturer's SDS.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and DMSO.
-
Ventilation: Handle the powdered form of this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Skin Contact: DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact with the skin. In case of contact, wash the affected area immediately with soap and water.
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.
Stability and Storage
-
Powder: Store the solid form of this compound at -20°C, protected from light and moisture.
Troubleshooting
| Problem | Possible Cause | Solution |
| This compound does not dissolve completely. | Insufficient vortexing or sonication. | Continue to vortex or sonicate for a longer period. Gentle warming (to room temperature if frozen) may aid dissolution. |
| Compound has low solubility at the desired concentration. | Try preparing a lower concentration stock solution. Perform a small-scale solubility test with a small amount of compound. | |
| Precipitation observed after thawing. | The solution may be supersaturated. | Gently warm the solution to room temperature and vortex to redissolve. Ensure the solution is completely clear before use. |
| Freeze-thaw cycles. | Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles. | |
| Inconsistent experimental results. | Inaccurate pipetting. | Ensure micropipettes are properly calibrated. |
| Degradation of the stock solution. | Use a fresh aliquot for each experiment. If degradation is suspected, prepare a fresh stock solution. | |
| Improper storage. | Ensure the stock solution is stored at the recommended temperature and protected from light. |
References
Stability of MRS2802, a P2Y14 Receptor Antagonist, in Cell Culture Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2802 is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including immune responses and inflammation.[1] As with any small molecule inhibitor intended for use in cell-based assays, understanding its stability in cell culture media is critical for the accurate interpretation of experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy.
These application notes provide a detailed protocol for assessing the stability of this compound in common cell culture media. Furthermore, hypothetical stability data is presented to illustrate the potential impact of media composition and serum on the integrity of the compound over time. The provided protocols and diagrams are intended to guide researchers in establishing robust experimental conditions for their studies involving this compound.
P2Y14 Receptor Signaling Pathway
This compound exerts its pharmacological effect by blocking the P2Y14 receptor, which is endogenously activated by UDP-sugars, such as UDP-glucose. The P2Y14 receptor is coupled to the Gi family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream effectors, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[2][3] By antagonizing this receptor, this compound can modulate these signaling cascades, making it a valuable tool for studying P2Y14-mediated cellular processes.
References
Application Notes and Protocols for In Vitro Studies with MRS2802
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of MRS2802, a potent and selective P2Y14 receptor agonist, for in vitro studies. This document includes a summary of effective concentrations from the literature, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.
Introduction
This compound is a synthetic agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose. The P2Y14 receptor is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14 receptor stimulation can induce intracellular calcium mobilization and activate the Rho/Rho-kinase signaling pathway, which is crucial for cellular processes such as chemotaxis. Understanding the optimal concentration of this compound is critical for designing robust and reproducible in vitro experiments to study P2Y14 receptor function.
Data Presentation: Effective Concentrations of P2Y14 Receptor Ligands
The following table summarizes the effective concentrations of this compound and other relevant P2Y14 receptor ligands from in vitro studies. This data provides a starting point for determining the optimal concentration range for your specific cell type and assay.
| Compound Name | Ligand Type | Target Receptor | Effective Concentration | Assay Type | Cell Type | Reference |
| This compound | Agonist | Human P2Y14 | EC50: 63 nM | Not Specified | Not Specified | [1] |
| MRS2690 | Agonist | P2Y14 | EC50: 49 nM | Not Specified | Not Specified | |
| MRS2690 | Agonist | Porcine P2Y14 | 0.001 - 10 µM | Artery Contraction | Porcine Coronary Artery | [2] |
| UDP-glucose | Agonist | P2Y14 | EC50: 100 - 500 nM | Not Specified | Recombinant Systems | [3] |
| UDP-glucose | Agonist | Human P2Y14 | EC50: ~0.7 - 1 µM | Chemotaxis | Human Neutrophils | [4] |
| UDP-glucose | Agonist | Human P2Y14 | EC50: 0.9 µM (Maximal at 10 µM) | RhoA Activation | Human Neutrophils | [4] |
| UDP-glucose | Agonist | Porcine P2Y14 | 0.1 - 1000 µM | Artery Contraction | Porcine Coronary Artery | [2] |
| Fluorescent UDP-glucose derivative | Agonist | Human P2Y14 | EC50: 0.96 nM | cAMP Inhibition | CHO cells | [5] |
| PPTN | Antagonist | P2Y14 | Kᵢ: 434 pM | Not Specified | Not Specified | [6][7] |
| PPTN | Antagonist | Human P2Y14 | IC50: ~1 nM (with 10 µM UDP-glucose) | Chemotaxis | HL-60 cells | [6][7] |
| PPTN | Antagonist | Human P2Y14 | IC50: ~4 nM (with 100 µM UDP-glucose) | Chemotaxis | HL-60 cells | [6][7] |
| PPTN | Antagonist | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 | No effect at 1 µM | Not Specified | Not Specified | [6][7] |
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by an agonist such as this compound initiates a signaling cascade through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This receptor can also signal through pathways leading to calcium mobilization and RhoA activation, which is involved in cytoskeletal rearrangements and cell migration.
Experimental Workflow: cAMP Inhibition Assay
This workflow outlines the key steps for measuring the inhibition of adenylyl cyclase activity in response to this compound treatment.
Experimental Workflow: Chemotaxis Assay
This workflow illustrates the general procedure for a Boyden chamber-based chemotaxis assay to assess the migratory response of cells to this compound.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is adapted for this compound based on standard methods for Gαi-coupled receptors.
Materials:
-
Cells expressing the P2Y14 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Multi-well plates (format compatible with the cAMP assay kit)
Procedure:
-
Cell Culture and Seeding:
-
Culture the P2Y14-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into the wells of a multi-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 30 minutes at 37°C.
-
-
Agonist and Antagonist Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to obtain a range of concentrations to be tested (e.g., 1 pM to 10 µM).
-
Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM, to be determined empirically).
-
Add the different concentrations of this compound to the wells.
-
Immediately after adding this compound, add the forskolin solution to all wells except the basal control wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions provided with the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the detection method of the kit (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This is a general protocol for measuring changes in intracellular calcium levels upon P2Y14 receptor activation.
Materials:
-
Cells expressing the P2Y14 receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Culture and Seeding:
-
Seed the P2Y14-expressing cells into a black-walled, clear-bottom multi-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 1-5 µM with 0.02% Pluronic F-127. Probenecid can be included at 1-2.5 mM.
-
Aspirate the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Calcium Measurement:
-
Prepare a stock solution of this compound and dilute it to various concentrations in the assay buffer.
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal calcium response.
-
Protocol 3: Chemotaxis Assay (Boyden Chamber)
This protocol is based on the method used for UDP-glucose-induced chemotaxis and can be adapted for this compound.
Materials:
-
Chemotaxis-responsive cells (e.g., differentiated HL-60 cells or primary neutrophils)
-
RPMI 1640 medium with 10% FBS
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for neutrophils)
-
This compound
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture and differentiate cells as required (e.g., treat HL-60 cells with DMSO to induce a neutrophil-like phenotype).
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a range of this compound concentrations (e.g., 1 nM to 10 µM) in serum-free medium.
-
Add the this compound solutions to the lower wells of the Boyden chamber. Use medium without this compound as a negative control.
-
Place the porous membrane over the lower wells.
-
Add the cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable staining solution.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each condition.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each this compound concentration.
-
Express the data as a chemotactic index (fold increase in migration over the negative control).
-
Generate a concentration-response curve and determine the EC50 for chemotaxis.
-
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. pa2online.org [pa2online.org]
- 3. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MRS2802 in HEK293 Cells Expressing the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRS2802, a potent agonist of the P2Y14 receptor, in human embryonic kidney 293 (HEK293) cells engineered to express this receptor. This document outlines the key signaling pathways, provides detailed experimental protocols, and presents quantitative data for the characterization of P2Y14 receptor activation.
Introduction to this compound and the P2Y14 Receptor
The P2Y14 receptor is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose.[1] It is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[2] Activation of the P2Y14 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Beyond cAMP modulation, the P2Y14 receptor can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the RhoA signaling pathway, which is involved in cytoskeletal rearrangement.[2][3]
This compound (α,β-difluoro-α,β-methylene-UDP) is a selective and potent agonist for the P2Y14 receptor.[1][2] Its use in HEK293 cells stably or transiently expressing the P2Y14 receptor provides a robust model system for studying the receptor's pharmacology and downstream signaling events.
Data Presentation: Pharmacological Characterization
The following tables summarize the quantitative data for this compound and other relevant ligands acting on the P2Y14 receptor in HEK293 or other model cell systems.
Table 1: Agonist Activity at the P2Y14 Receptor
| Compound | Cell Line | Assay | Potency (EC50/IC50) | Reference |
| This compound | P2Y14-HEK293 | Inhibition of forskolin-stimulated cAMP accumulation | ~50 nM (EC50) | [1] |
| UDP-glucose | P2Y14-HEK293 | Inhibition of forskolin-stimulated cAMP accumulation | 82 ± 11 nM (EC50) | [4] |
| UDP-glucose | P2Y14-HEK293 | ERK1/2 Phosphorylation | ~30 nM (EC50) | [2] |
| UDP | P2Y14-HEK293 | ERK1/2 Phosphorylation | Similar to UDP-glucose | [2] |
Table 2: Antagonist Activity at the P2Y14 Receptor
| Antagonist | Agonist | Cell Line/System | Potency (IC50/KB) | Reference |
| PPTN | UDP-glucose (10 µM) | dHL-60 cells | ~1 nM (IC50) | [5] |
| PPTN | UDP-glucose (100 µM) | dHL-60 cells | ~4 nM (IC50) | [5] |
| PPTN | UDP-glucose | C6 glioma cells | 434 pM (KB) | [6] |
| HDL-16 | Not Specified | P2Y14-HEK293 | 1.2 nM (IC50) | [7] |
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathways
Activation of the P2Y14 receptor by an agonist such as this compound initiates a cascade of intracellular events. The primary pathway involves the Gαi-mediated inhibition of adenylyl cyclase. Additionally, signaling through Gβγ subunits can lead to the activation of downstream effectors, including the MAPK/ERK and RhoA pathways.
General Experimental Workflow
The general workflow for studying the effects of this compound on P2Y14-expressing HEK293 cells involves several key stages, from cell culture and transfection to specific downstream signaling assays.
Experimental Protocols
HEK293 Cell Culture and Transfection
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
P2Y14 receptor expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
G418 (for stable cell line selection)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol for Stable Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the P2Y14 expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
48 hours post-transfection, begin selection by adding G418 to the culture medium at a pre-determined optimal concentration.
-
Maintain cells under selection pressure until antibiotic-resistant colonies are established.
-
Expand and validate P2Y14 receptor expression through functional assays or Western blotting.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon P2Y14 receptor activation.
Materials:
-
P2Y14-HEK293 cells
-
24-well plates
-
Serum-free DMEM
-
[³H]-adenine
-
Forskolin
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Scintillation fluid
Protocol:
-
Seed P2Y14-HEK293 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-label the cells by incubating with 1 µCi/well of [³H]-adenine in serum-free DMEM for 2 hours at 37°C.
-
Wash the cells once with warm PBS.
-
Add assay buffer (serum-free DMEM containing IBMX, a phosphodiesterase inhibitor) to each well.
-
For antagonist assays, pre-incubate the cells with the antagonist for 15-30 minutes.
-
Add varying concentrations of this compound.
-
Stimulate adenylyl cyclase by adding a final concentration of 10-30 µM forskolin.
-
Incubate for 15-20 minutes at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Quantify the accumulated [³H]-cAMP using scintillation counting.
-
Data are typically expressed as a percentage of the forskolin-stimulated response.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a marker of MAPK pathway activation.
Materials:
-
P2Y14-HEK293 cells
-
6-well plates
-
Serum-free DMEM
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed P2Y14-HEK293 cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 18-24 hours in serum-free DMEM.[1]
-
Stimulate the cells with varying concentrations of this compound for 5-15 minutes at 37°C.[1]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
RhoA Activation Assay (Pull-down Assay)
This assay measures the activation of the small GTPase RhoA.
Materials:
-
P2Y14-HEK293 cells
-
10 cm dishes
-
Serum-free DMEM
-
This compound
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis/Binding/Wash buffer (provided in the kit)
-
Anti-RhoA antibody
Protocol:
-
Seed P2Y14-HEK293 cells in 10 cm dishes and grow to 80-90% confluency.[3]
-
Serum-starve the cells for 2-4 hours.
-
Stimulate cells with this compound for a predetermined time (e.g., 1-5 minutes).
-
Wash cells with ice-cold PBS and lyse with the provided lysis buffer.[8]
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD beads for 1 hour at 4°C to pull down active (GTP-bound) RhoA.[8]
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-RhoA antibody.
-
A sample of the total cell lysate should also be run to determine the total RhoA levels for normalization.
These protocols provide a framework for investigating the effects of this compound in HEK293 cells expressing the P2Y14 receptor. Optimization of specific parameters such as cell seeding density, reagent concentrations, and incubation times may be necessary for individual experimental setups.
References
- 1. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi-Dependent Cell Signaling Responses of the Human P2Y14 Receptor in Model Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
Application of MRS2802 in Inflammation Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The P2Y13 receptor, a G-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is an emerging therapeutic target in the field of inflammation research. Its expression on various immune and non-immune cells, including macrophages, neutrophils, and epithelial cells, implicates it in the pathogenesis of several inflammatory diseases. MRS2802 is a selective antagonist of the P2Y13 receptor, offering a valuable tool for investigating the receptor's role in inflammatory processes and for the preclinical assessment of P2Y13-targeted therapies.
Due to the limited availability of published data specifically on this compound, these application notes and protocols are primarily based on studies utilizing the well-characterized and structurally related P2Y13 receptor antagonist, MRS2211 . Researchers using this compound should consider these protocols as a starting point and perform dose-response studies to determine the optimal concentration for their specific experimental model.
Mechanism of Action: The P2Y13 receptor is coupled to the Gi alpha subunit, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can influence a variety of cellular functions relevant to inflammation, including cytokine release, cell migration, and immune cell activation.[2] By blocking the binding of ADP to the P2Y13 receptor, this compound is expected to inhibit these downstream signaling events, thereby attenuating the inflammatory response.
Key Applications in Inflammation Models:
-
Asthma and Allergic Airway Inflammation: Studies using murine models of allergic asthma have demonstrated that pharmacological inhibition of the P2Y13 receptor with MRS2211 can significantly reduce key features of the disease.[3][4] This includes a reduction in the infiltration of inflammatory cells such as eosinophils and neutrophils into the airways, and a decrease in the levels of pro-inflammatory cytokines like IL-4 and IL-5 in the bronchoalveolar lavage fluid (BALF).[3][4] These findings suggest that this compound could be a valuable tool for studying the role of purinergic signaling in the pathophysiology of asthma and for evaluating the therapeutic potential of P2Y13 antagonists in this context.
-
In Vitro Macrophage Inflammation: Macrophages play a central role in the inflammatory response. In vitro assays using macrophage cell lines (e.g., RAW 264.7) or primary macrophages stimulated with lipopolysaccharide (LPS) are common models to study the mechanisms of inflammation and to screen for anti-inflammatory compounds.[9][10][11][12] The P2Y13 receptor is expressed on macrophages, and its antagonism is expected to modulate the production of inflammatory mediators. This compound can be used in these assays to investigate its direct effects on macrophage activation and cytokine secretion.
Data Presentation
The following tables summarize quantitative data from studies using the P2Y13 receptor antagonist MRS2211 in a murine model of house dust mite (HDM)-induced allergic asthma.[3] This data can serve as a reference for expected outcomes when using this compound in similar models, though dose-optimization will be necessary.
Table 1: Effect of MRS2211 on Inflammatory Cell Infiltration in a Murine Asthma Model [3]
| Treatment Group | Eosinophils (x10⁴ in BALF) | Neutrophils (x10⁴ in BALF) |
| Vehicle + Saline | ~0.1 | ~0.2 |
| Vehicle + HDM | ~15 | ~8 |
| MRS2211 (1 mg/kg) + HDM | ~5 | ~3 |
Table 2: Effect of MRS2211 on Cytokine Levels in a Murine Asthma Model [3]
| Treatment Group | IL-4 (pg/mL in BALF) | IL-5 (pg/mL in BALF) |
| Vehicle + Saline | ~10 | ~15 |
| Vehicle + HDM | ~60 | ~100 |
| MRS2211 (1 mg/kg) + HDM | ~20 | ~40 |
Experimental Protocols
Note: The following protocols are based on established models and should be adapted and optimized for specific research questions and laboratory conditions. For this compound, it is crucial to perform preliminary dose-response experiments to determine the optimal effective and non-toxic concentration.
Protocol 1: In Vivo Murine Model of Allergic Asthma (Ovalbumin-Induced)
This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) and subsequent treatment with a P2Y13 receptor antagonist.[13][14][15][16][17]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
P2Y13 Receptor Antagonist (e.g., this compound)
-
Vehicle for antagonist (e.g., saline, DMSO/saline mixture)
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of aluminum hydroxide in PBS.
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.
-
-
Treatment with P2Y13 Antagonist:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose.
-
Note: For MRS2211, a dose of 1 mg/kg i.p. has been shown to be effective when administered 1 hour prior to each OVA challenge.[3] A similar dosing regimen can be used as a starting point for this compound, but dose-response studies are essential.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform BAL by instilling and retrieving a known volume of PBS into the lungs.
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., using Wright-Giemsa staining) to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
-
Histology:
-
Perfuse the lungs with PBS and fix in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Airway Hyperresponsiveness (AHR):
-
Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
-
Protocol 2: In Vivo Murine Model of Ulcerative Colitis (DSS-Induced)
This protocol describes the induction of acute colitis using dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water.[18][19][20][21][22]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS), 36-50 kDa
-
Sterile drinking water
-
P2Y13 Receptor Antagonist (e.g., this compound)
-
Vehicle for antagonist
Procedure:
-
Induction of Colitis:
-
Provide mice with ad libitum access to drinking water containing 2-3% (w/v) DSS for 5-7 consecutive days. The concentration of DSS may need to be optimized based on the specific batch and mouse strain.
-
The control group receives regular drinking water.
-
-
Treatment with P2Y13 Antagonist:
-
Administer this compound or vehicle control daily throughout the DSS administration period.
-
Note: The optimal dose and route of administration for this compound in this model need to be determined experimentally.
-
-
Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint Analysis (at the end of the DSS treatment):
-
Colon Assessment:
-
Euthanize mice and carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon (colon shortening is a marker of inflammation).
-
-
Histology:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with H&E to evaluate epithelial damage, inflammatory cell infiltration, and crypt loss.
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a section of the colon tissue to measure MPO activity, which is an indicator of neutrophil infiltration.
-
-
Cytokine Analysis:
-
Homogenize a section of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
-
Protocol 3: In Vitro Macrophage Inflammation Assay (LPS-Induced)
This protocol describes the induction of an inflammatory response in a macrophage cell line using LPS.[9][10][11][12]
Materials:
-
RAW 264.7 macrophage cell line (or other suitable macrophage cell line/primary macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
P2Y13 Receptor Antagonist (e.g., this compound)
-
Vehicle for antagonist (e.g., DMSO, PBS)
-
Reagents for endpoint analysis (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Pre-treatment with P2Y13 Antagonist:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
-
Inflammatory Challenge:
-
Stimulate the cells with LPS at a final concentration of 100-1000 ng/mL for a specified period (e.g., 6, 12, or 24 hours). The optimal LPS concentration and incubation time should be determined empirically.
-
-
Endpoint Analysis:
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.
-
-
Nitric Oxide (NO) Measurement:
-
Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess assay as an indicator of iNOS activity.
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
-
Signaling Pathway Analysis:
-
Lyse the cells at earlier time points (e.g., 15-60 minutes) to prepare protein lysates.
-
Perform Western blotting to analyze the phosphorylation status of key signaling proteins in pathways downstream of the P2Y13 receptor and TLR4 (e.g., MAPKs, NF-κB).
-
-
Mandatory Visualization
Caption: P2Y13 Receptor Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Murine Model of Allergic Asthma.
Caption: Experimental Workflow for DSS-Induced Colitis Model.
Caption: In Vitro Macrophage Inflammation Assay Workflow.
References
- 1. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the P2Y13 Receptor Suppresses IL-33 and HMGB1 Release and Ameliorates Experimental Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of mucosal cytokine profile in ulcerative colitis patients under conventional and anti-TNF-a treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine mucosal expression in ulcerative colitis, the relationship between cytokine release and disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucosal proinflammatory cytokine production correlates with endoscopic activity of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of serum cytokine profile in ulcerative colitis assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-induced inflammation cell model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 16. researchgate.net [researchgate.net]
- 17. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 18. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 19. redoxis.se [redoxis.se]
- 20. yeasenbio.com [yeasenbio.com]
- 21. socmucimm.org [socmucimm.org]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for Investigating Neuroinflammation with MRS2802
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and regulating this inflammatory response. The adenosine (B11128) A3 receptor (A3R) has emerged as a key modulator of microglial activity and, consequently, a promising therapeutic target for neuroinflammatory disorders. MRS2802, also known as PSB-11, is a potent and selective antagonist of the A3 adenosine receptor. These application notes provide detailed protocols for utilizing this compound to investigate its anti-neuroinflammatory effects, focusing on its mechanism of action in microglial cells.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively blocking the A3 adenosine receptor. In the context of neuroinflammation, activation of A3R on microglia can lead to the production of pro-inflammatory cytokines. By antagonizing this receptor, this compound is hypothesized to inhibit downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are crucial for the transcription of pro-inflammatory genes. This leads to a reduction in the release of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while potentially promoting the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10).
Signaling Pathway of this compound in Modulating Neuroinflammation
Data Presentation
The following tables summarize the key quantitative data for this compound and related A3R antagonists.
Table 1: Selectivity Profile of this compound (PSB-11)
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| Human A3 | 2.3 |
| Human A1 | >10,000 |
| Human A2A | >10,000 |
| Human A2B | >10,000 |
Table 2: In Vitro Efficacy of A3R Antagonists on Cytokine Release in Microglia
| Compound | Cell Type | Stimulant | Cytokine Measured | Effect | Potency (IC50/EC50) |
| MRS1523 | Murine BV2 Microglia | LPS | TNF-α | Inhibition | Not explicitly stated, but effective at blocking agonist effects |
| MRS1220 | Human U-937 Macrophages | A3R Agonist | TNF-α | Inhibition | 0.3 µM |
| A3R Agonist (CI-IB-MECA) | Rat Primary Microglia | Oxyhemoglobin | TNF-α, IL-1β | Inhibition | - |
| A3R Agonist (CI-IB-MECA) | Rat Primary Microglia | Oxyhemoglobin | IL-10, IL-4 | Potentiation | - |
Note: Data for this compound is limited; MRS1523 and MRS1220 are structurally and functionally similar A3R antagonists.
Experimental Protocols
In Vitro Investigation of this compound in a Microglial Neuroinflammation Model
This protocol details the use of this compound to assess its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated microglial cells.
-
This compound (PSB-11)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Reagents for Western Blotting (antibodies against p-Akt, Akt, p-NF-κB, NF-κB, and β-actin)
-
96-well and 6-well cell culture plates
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Subculture cells every 2-3 days.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to working concentrations (e.g., 100 nM, 1 µM, 10 µM). The final DMSO concentration in the culture should be less than 0.1%.
-
Prepare a stock solution of LPS in sterile PBS (e.g., 1 mg/mL). Dilute in culture medium to a final working concentration (e.g., 100 ng/mL).
-
-
Cell Treatment:
-
Seed BV-2 cells in 96-well plates (for ELISA) at a density of 5 x 10^4 cells/well and in 6-well plates (for Western Blot) at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (medium with 0.1% DMSO).
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an untreated control group and a group treated with LPS only.
-
-
Cytokine Analysis (ELISA):
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
After the 24-hour treatment, wash the cells in the 6-well plates with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-NF-κB, NF-κB, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Investigation of this compound in a Mouse Model of Neuroinflammation
This protocol describes the administration of this compound in a mouse model of LPS-induced systemic inflammation to evaluate its effects on neuroinflammation.
-
This compound (PSB-11)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP)
-
ELISA kits for TNF-α and IL-6
-
Animal Handling and Acclimatization:
-
House C57BL/6 mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
-
Drug and Reagent Preparation:
-
Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Dissolve LPS in sterile saline.
-
-
Animal Treatment:
-
Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + LPS, (4) this compound + Saline.
-
Administer this compound (e.g., 1 mg/kg) or vehicle via i.p. injection.
-
After 30 minutes, administer LPS (e.g., 1 mg/kg) or saline via i.p. injection.
-
-
Tissue Collection and Processing:
-
24 hours after LPS injection, euthanize the mice by an approved method.
-
Perfuse the mice with cold PBS.
-
Dissect the brain and divide it into two hemispheres.
-
Homogenize one hemisphere in lysis buffer for cytokine analysis.
-
Fix the other hemisphere in 4% paraformaldehyde for immunohistochemistry.
-
-
Cytokine Analysis:
-
Centrifuge the brain homogenates and collect the supernatants.
-
Measure the levels of TNF-α and IL-6 in the brain homogenates using ELISA kits.
-
-
Immunohistochemistry:
-
Cryoprotect the fixed brain tissue, section it, and mount on slides.
-
Perform immunohistochemical staining for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.
-
Capture images using a microscope and quantify the staining intensity or the number of activated glial cells.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in neuroinflammation. The protocols outlined above provide a framework for studying the anti-inflammatory effects of this compound both in vitro and in vivo. By elucidating the mechanism of action of A3R antagonists in modulating microglial responses, these studies can contribute to the development of novel therapeutic strategies for neurodegenerative diseases.
In Vivo Efficacy of MRS2802: Application Notes and Protocols for P2Y14 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2802 is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, particularly in the immune system. The P2Y14 receptor is activated by endogenous nucleotide sugars, most notably UDP-glucose, and its activation has been linked to inflammatory responses, neuropathic pain, and metabolic regulation. These application notes provide a comprehensive overview of the available data on the in vivo effects of P2Y14 receptor agonism and present generalized protocols for assessing the efficacy of agonists like this compound in relevant animal models. Due to a lack of publicly available in vivo efficacy studies specifically for this compound, the following data and protocols are based on studies of the endogenous agonist UDP-glucose and other P2Y14 receptor ligands.
Data Presentation: In Vivo Effects of P2Y14 Receptor Agonism
The following table summarizes quantitative data from various in vivo studies investigating the effects of P2Y14 receptor activation. It is important to note that these data are compiled from different studies using the endogenous agonist UDP-glucose and may not be directly representative of the efficacy of this compound.
| Animal Model | Agonist Used | Dosing Regimen | Key Findings | Quantitative Outcome | Reference |
| Rat | UDP-glucose | 2000 mg/kg, intraperitoneal | Reduced gastric emptying | 49.7% reduction in gastric emptying compared to saline control. | [1] |
| Wild-Type Mouse | UDP-glucose | 2000 mg/kg, intraperitoneal | Reduced gastric emptying | 56.1% reduction in gastric emptying compared to saline control. | [1] |
| P2Y14 Knockout Mouse | UDP-glucose | 2000 mg/kg, intraperitoneal | Reduced gastric emptying | 66.2% reduction in gastric emptying (P2Y14 receptor-independent effect). | [1] |
| Mouse Model of Neuropathic Pain (Chronic Constriction Injury of the Infraorbital Nerve) | UDP-glucose | Trigeminal administration | Evoked orofacial mechanical hypersensitivity | Data on the magnitude of hypersensitivity was not quantified in the abstract. | [2][3] |
| Mouse Model of Allergic Asthma | Endogenous UDP-glucose (allergen-induced) | N/A | P2Y14 receptor deletion reduces airway eosinophilia and hyperresponsiveness | P2ry14-/- mice had markedly attenuated airway hyperresponsiveness compared to wild-type. | [4][5] |
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by an agonist such as this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, the P2Y14 receptor can also modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, which are involved in inflammatory responses.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a general workflow for conducting an in vivo efficacy study of a P2Y14 receptor agonist in a mouse model of neuropathic pain.
References
- 1. UDP-glucose modulates gastric function through P2Y14 receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y14 receptor in trigeminal ganglion contributes to neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]
Troubleshooting & Optimization
Technical Support Center: MRS2802 Calcium Flux Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MRS2802 compound in calcium flux assays. The information is tailored for scientists and drug development professionals investigating P2Y receptor signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is known as a potent and selective agonist for the P2Y14 receptor, with a reported EC50 of 63 nM for its primary Gαi-coupled signaling pathway.[1] P2Y14 receptors are G-protein coupled receptors (GPCRs) that are endogenously activated by UDP-sugars, such as UDP-glucose.[2]
Q2: Does the P2Y14 receptor signal through calcium mobilization?
The P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G-proteins.[2][3][4] Activation of Gαi typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, rather than a direct increase in intracellular calcium.[2][3][4]
Q3: Why would I use a calcium flux assay to study a Gαi-coupled receptor like P2Y14?
While the canonical pathway is Gαi-mediated, there are several scenarios where P2Y14 receptor activation might lead to a calcium signal:
-
Promiscuous G-protein Coupling: In recombinant cell lines overexpressing the P2Y14 receptor, it can couple to promiscuous G-proteins like Gα16 or chimeric G-proteins (e.g., Gαqi5).[5][6] These G-proteins can redirect the signal to the Gαq pathway, which activates phospholipase C (PLC) and leads to the release of calcium from intracellular stores.[5][7]
-
Cell-Type Specific Coupling: In certain native cell types, the P2Y14 receptor may endogenously couple to Gαq or other signaling pathways that influence intracellular calcium.
-
Receptor Crosstalk: There is evidence that P2Y14 receptors can interact with other P2Y receptors that are Gαq-coupled, such as the P2Y1 receptor. For instance, in human platelets, UDP-glucose-induced calcium mobilization was found to be dependent on the concomitant activation of the P2Y1 receptor.[8][9]
Q4: What are the expected results of a calcium flux assay with this compound?
The expected outcome depends on the cellular context. In a cell line engineered to express the P2Y14 receptor and a promiscuous G-protein, this compound should induce a dose-dependent increase in intracellular calcium. In cell lines endogenously expressing the P2Y14 receptor, a calcium response may or may not be observed, and its magnitude can be cell-type dependent. If a response is observed, it is crucial to characterize the signaling pathway to confirm it is P2Y14-mediated.
Q5: What controls are essential for an this compound calcium flux assay?
-
Positive Control: Use a known agonist for an endogenous Gαq-coupled receptor in your cell line (e.g., ATP for P2Y2 receptors, carbachol (B1668302) for muscarinic acetylcholine (B1216132) receptors) to confirm that the cells are healthy and the calcium assay is working correctly.[5] An ionophore like ionomycin (B1663694) can also be used to elicit a maximal calcium response and verify dye loading.
-
Negative Control: Untreated cells or cells treated with vehicle (e.g., DMSO) should be included to establish the baseline fluorescence and assess for any spontaneous calcium oscillations.
-
P2Y14 Receptor Antagonist: To confirm that the observed calcium signal is mediated by the P2Y14 receptor, pre-incubate the cells with a selective P2Y14 antagonist, such as PPTN, before adding this compound.[8][9]
-
Antagonists for Other P2Y Receptors: If off-target effects are suspected, use selective antagonists for other P2Y receptors that are known to be Gαq-coupled, such as MRS2500 for the P2Y1 receptor.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No calcium signal or very weak signal upon this compound addition | The cell line does not express a G-protein that couples P2Y14 activation to calcium mobilization. | - Confirm P2Y14 receptor expression in your cell line. - Consider co-transfecting with a promiscuous G-protein like Gα16 or a chimeric Gαqi5.[5][6] - Use a different cell line known to exhibit P2Y14-mediated calcium responses. |
| Suboptimal assay conditions. | - Optimize cell seeding density. - Ensure proper dye loading by checking with a positive control (e.g., ionomycin). - Verify the concentration and integrity of the this compound solution. | |
| Receptor desensitization. | If cells are kept in serum-containing medium until the measurement, receptors may be desensitized. Consider serum-starving the cells for several hours before the experiment.[10] | |
| High background fluorescence | Autofluorescence from the compound or media components. | - Test the fluorescence of this compound in cell-free assay buffer. - Use phenol (B47542) red-free media for the assay. |
| Inadequate washing after dye loading. | - Ensure thorough but gentle washing of the cells to remove extracellular dye. - Consider using a no-wash calcium assay kit if washing is problematic for your cells. | |
| Cell death or membrane damage leading to dye leakage. | - Check cell viability using a method like Trypan Blue exclusion. - Reduce the concentration of the calcium indicator dye or the incubation time. | |
| Inconsistent results between wells or experiments | Variation in cell number or health. | - Ensure a homogenous single-cell suspension before seeding. - Use cells within a consistent and low passage number range. |
| Pipetting errors. | - Calibrate pipettes regularly. - Use automated liquid handling for compound addition if available to ensure consistent timing. | |
| Temperature fluctuations. | - Maintain a constant temperature (e.g., 37°C or room temperature) throughout the experiment, as this can affect enzyme kinetics and receptor signaling. | |
| Calcium signal observed, but not blocked by a P2Y14 antagonist | The response is due to off-target effects of this compound. | - Test for this compound activity at other Gαq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y6) by using their respective selective antagonists.[11][12][13] |
| The antagonist concentration is too low or the antagonist is inactive. | - Perform a dose-response curve with the antagonist to determine its optimal concentration. - Verify the activity of the antagonist with a known P2Y14 agonist like UDP-glucose. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay using Fluo-8, AM
This protocol describes a method for measuring intracellular calcium changes in response to this compound using the fluorescent indicator Fluo-8, AM in a 96-well plate format.
Materials:
-
Cells expressing the P2Y14 receptor (and potentially a promiscuous G-protein)
-
Black, clear-bottom 96-well plates
-
This compound
-
Fluo-8, AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer)
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-8, AM loading solution in HBSS/HEPES buffer. A typical final concentration is 4-5 µM Fluo-8, AM with 0.02-0.04% Pluronic F-127.[14] Probenecid can be included at a final concentration of 1-2.5 mM.[14]
-
Remove the culture medium from the cells.
-
Add 100 µL of the Fluo-8, AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in HBSS/HEPES buffer at 2X the final desired concentration.
-
-
Fluorescence Measurement:
-
After incubation, if not using a no-wash kit, gently wash the cells twice with 100 µL of HBSS/HEPES buffer.
-
Add 100 µL of HBSS/HEPES buffer to each well.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the plate reader's injector to add 100 µL of the 2X this compound solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔRFU against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Ratiometric Calcium Measurement using Indo-1, AM
This protocol is for flow cytometry-based measurement of intracellular calcium using the ratiometric dye Indo-1, AM.
Materials:
-
Suspension cells or trypsinized adherent cells expressing the P2Y14 receptor
-
Indo-1, AM
-
Pluronic F-127
-
Cell culture medium or appropriate buffer
-
Flow cytometer with a UV laser
Procedure:
-
Cell Preparation:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in culture medium.
-
-
Dye Loading:
-
Prepare a stock solution of Indo-1, AM in high-quality, anhydrous DMSO (typically 1 mM).
-
Add Indo-1, AM to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.[15] Pluronic F-127 can be added to aid in dye solubilization.
-
Incubate the cells for 30-45 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with fresh, warm medium to remove extracellular dye.
-
Resuspend the cells in the final assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Flow Cytometry Analysis:
-
Equilibrate the cell suspension to 37°C before analysis.
-
Acquire a baseline reading of the Indo-1 fluorescence ratio (e.g., 405 nm/485 nm emission) for approximately 30-60 seconds.
-
Briefly pause the acquisition, add this compound to the cell suspension, and immediately resume data acquisition.
-
Continue recording for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Analyze the data by plotting the ratio of Indo-1 emission over time.
-
The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.
-
Visualizations
P2Y14 Receptor Signaling Pathways
Caption: P2Y14 receptor signaling pathways relevant to calcium flux assays.
Experimental Workflow for this compound Calcium Flux Assay
Caption: General experimental workflow for an this compound calcium flux assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting this compound calcium flux assays.
References
- 1. medkoo.com [medkoo.com]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gi-Dependent Cell Signaling Responses of the Human P2Y14 Receptor in Model Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi-dependent cell signaling responses of the human P2Y14 receptor in model cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRS2802 Concentration for Dose-Response Curves
Welcome to the technical support center for optimizing in vitro assays using MRS2802. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in generating robust and reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y14 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it typically activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is a typical starting concentration range for this compound in a new in vitro assay?
A2: For initial range-finding experiments, a broad concentration range is recommended to identify the optimal window for your specific cell type and assay. A common starting point is a logarithmic dilution series from 1 nM to 100 µM.[2] Subsequent experiments can then focus on a narrower range of concentrations to accurately determine the EC50 value.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1] For experimental use, it is best to prepare a concentrated stock solution in a suitable solvent like DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term use.[1][2]
Q4: I am observing high variability between my experimental replicates. What are the potential causes?
A4: High variability in replicates can arise from several factors, including inconsistent pipetting, uneven cell seeding in plate-based assays, or improper mixing of the compound in the wells.[2] Ensuring pipettes are calibrated, thoroughly mixing cell suspensions before plating, and avoiding edge effects in microplates can help reduce variability.[3]
Q5: My dose-response curve for this compound is flat or has a very low signal. What should I do?
A5: A flat or low-signal dose-response curve may indicate several issues.[3] First, verify the integrity and concentration of your this compound stock. It's also important to confirm that the cell line you are using expresses the P2Y14 receptor. Additionally, optimizing assay conditions such as incubation time, temperature, and buffer composition can improve the signal.[3]
Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
| Problem | Potential Cause | Recommended Solution |
| Flat or Low-Signal Curve | Inactive compound | Verify the purity and identity of this compound. Prepare fresh dilutions from a new stock solution.[3] |
| Low or absent P2Y14 receptor expression | Confirm receptor expression in your cell line using methods like qPCR or Western blotting.[3] | |
| Suboptimal assay conditions | Optimize incubation time, temperature, and buffer components.[3] | |
| Non-Sigmoidal Curve Shape | Compound cytotoxicity at high concentrations | Perform a cell viability assay (e.g., MTT) at the same concentrations to check for toxicity.[3] |
| Compound precipitation | Check the solubility of this compound in the assay buffer. Consider using a different solvent or a solubilizing agent if necessary.[3] | |
| Complex pharmacology | The observed curve shape may be real and indicate complex biological interactions. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure cells are evenly suspended before plating and gently rock the plate to distribute them evenly.[3] |
| Pipetting errors | Use calibrated pipettes and appropriate pipetting techniques. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with sterile liquid to create a humidity barrier.[3] | |
| Curve Shifted from Expected EC50 | Incorrect compound concentration | Verify the concentration of your stock solution. |
| Presence of antagonists in the assay medium | Ensure the serum and other media components do not contain interfering substances. | |
| Different cell passage number | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
cAMP Accumulation Assay for this compound
This protocol outlines the steps to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the P2Y14 receptor.
Materials:
-
Cells expressing the P2Y14 receptor
-
This compound
-
IBMX (a phosphodiesterase inhibitor)
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (a common concentration is 10 µM) in the assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add IBMX-containing buffer to the cells and incubate.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate.[4]
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay for this compound
This protocol describes how to measure changes in intracellular calcium levels in response to this compound, which can be an alternative signaling pathway for some Gi/o-coupled receptors.
Materials:
-
Cells expressing the P2Y14 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (with probenecid if needed).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Program the instrument to measure the baseline fluorescence, then inject the different concentrations of this compound and continue to record the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[5]
Visualizations
Caption: P2Y14 receptor signaling pathway upon activation by this compound.
Caption: Workflow for troubleshooting dose-response curve experiments.
References
MRS2802 Technical Support Center: Troubleshooting Solubility in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with the P2Y14 receptor agonist, MRS2802, in physiological buffers. The following information, presented in a question-and-answer format, addresses common issues and offers detailed troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffer a concern?
This compound is a potent agonist of the P2Y14 receptor, a G protein-coupled receptor involved in various physiological processes, including immune responses. Like many small molecule compounds, this compound can exhibit limited solubility in aqueous solutions such as physiological buffers (e.g., Phosphate-Buffered Saline - PBS). This can lead to precipitation of the compound during experiments, resulting in inaccurate concentrations and unreliable data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
Q3: Is there a known maximum solubility of this compound in DMSO?
Q4: My this compound precipitates when I dilute my DMSO stock solution into my physiological buffer. What are the common causes?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. The primary reasons for this include:
-
High Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.
-
Compound Exceeding its Aqueous Solubility Limit: Even at low DMSO concentrations, the final concentration of this compound in the physiological buffer may exceed its intrinsic aqueous solubility, leading to precipitation.
-
Improper Mixing Technique: The method of dilution can significantly impact solubility. Adding the aqueous buffer to the DMSO stock, or improper mixing, can create localized areas of high compound concentration, promoting precipitation.
Q5: How can I prevent my this compound from precipitating during my experiment?
Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby lowering the final DMSO percentage in your assay.
-
Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform intermediate dilutions in DMSO.
-
Proper Dilution Technique: Always add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. Never add the buffer to the DMSO stock.
-
Use of Solubilizing Agents: Consider the use of co-solvents, surfactants, or cyclodextrins in your formulation. However, it is crucial to test the effect of these agents on your specific assay in a vehicle control experiment.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help to dissolve small amounts of precipitate. However, the thermal stability of this compound should be considered.
Q6: What are the best practices for storing this compound stock solutions?
-
Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protection from Light and Moisture: Store vials in a dry, dark place. DMSO is hygroscopic and will readily absorb water from the atmosphere, which can affect compound solubility and stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO to make a stock solution. | The desired concentration exceeds the solubility limit of this compound in DMSO. | Try preparing a lower concentration stock solution (e.g., start with 1 mM). Use of a vortex mixer and/or a brief sonication in a water bath may aid dissolution. |
| A precipitate forms immediately upon diluting the DMSO stock into physiological buffer. | The final concentration of this compound is above its aqueous solubility limit. The final DMSO concentration is too high. Improper mixing technique. | Prepare a more concentrated DMSO stock to reduce the final volume added. Ensure the final DMSO concentration is <0.5%. Add the DMSO stock to the vigorously stirring buffer. Consider a serial dilution in DMSO first. |
| The solution becomes cloudy over time after dilution. | The compound is slowly precipitating out of the aqueous solution. | This indicates that the compound is not stable in the aqueous buffer at that concentration. Use the diluted solution immediately after preparation. Consider using a solubilizing agent if the experimental design allows. |
| Inconsistent or non-reproducible experimental results. | Precipitation of this compound is leading to variable concentrations in the assay wells. | Visually inspect all solutions for precipitation before use. Prepare fresh dilutions for each experiment. Perform a solubility assessment of this compound in your specific assay buffer. |
| Cell toxicity or other unexpected effects are observed. | The final concentration of DMSO or another solubilizing agent is too high. | Always run a vehicle control (the final concentration of all solvents and excipients without the compound) to determine any effects of the delivery vehicle on your assay. Aim for the lowest possible final solvent concentration. |
Quantitative Data Summary
Specific, experimentally determined solubility values for this compound in various solvents are not widely published. The following table provides general guidance based on the properties of similar compounds and best practices for handling poorly soluble small molecules. Researchers should experimentally determine the precise solubility in their specific systems.
| Solvent/Buffer | Expected Solubility | Notes |
| DMSO | Soluble (expected >10 mM) | Recommended for primary stock solution preparation. |
| Ethanol | Likely soluble, but may be less than DMSO. | Can be used as a co-solvent. The final concentration in assays should be kept low. |
| Physiological Buffers (e.g., PBS, pH 7.4) | Poorly soluble. | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into physiological buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 438.17 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 438.17 g/mol * 1000 mg/g = 4.38 mg
-
-
-
Weighing: Accurately weigh 4.38 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution of this compound in Physiological Buffer
Objective: To dilute the DMSO stock solution into a physiological buffer for use in an in vitro assay, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable DMSO concentration. (e.g., final this compound concentration of 10 µM with a final DMSO concentration of 0.1%).
-
Calculate the required dilutions:
-
To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
-
A 1:1000 dilution will result in a final DMSO concentration of 0.1% (from a 100% DMSO stock).
-
-
Dilution:
-
Pipette 999 µL of the pre-warmed physiological buffer into a sterile microcentrifuge tube.
-
While vigorously vortexing the buffer, add 1 µL of the 10 mM this compound DMSO stock solution directly into the buffer.
-
-
Final Mixing: Continue to vortex for an additional 10-15 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of the P2Y14 receptor.
References
preventing MRS2802 degradation in experiments
This technical support center provides guidance on the proper handling, storage, and use of MRS2802 to minimize degradation in experimental settings. Please note that while the user request specified this compound as a P2Y11 antagonist, current scientific literature and supplier information identify this compound as a P2Y14 receptor agonist . This guide will proceed with the correct pharmacological classification.
Frequently Asked Questions (FAQs)
Q1: What is the correct pharmacological target of this compound?
A1: this compound is a selective agonist for the P2Y14 receptor, with an EC50 of 63 nM. It is not an antagonist for the P2Y11 receptor. The P2Y14 receptor is activated by UDP-sugars like UDP-glucose.[1][2][3][4]
Q2: How should I store this compound powder?
A2: Proper storage is critical to prevent degradation. Recommendations for the solid form of this compound are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store stock solutions at -20°C or -80°C, protected from light.
Q4: I am observing lower than expected potency in my experiments. Could this be due to this compound degradation?
A4: Yes, a loss of potency is a common indication of compound degradation. This compound, as a nucleotide analog, is susceptible to degradation, which would reduce the effective concentration of the active compound in your assay. We recommend performing a stability study under your specific experimental conditions to assess its stability.
Q5: What are the likely causes of this compound degradation in my experiments?
A5: As a UDP-sugar analog, this compound is susceptible to several degradation pathways, primarily hydrolysis of the phosphodiester bonds and potential enzymatic degradation. Factors that can contribute to degradation include improper storage, presence of water, non-optimal pH, elevated temperatures, and the presence of phosphatases or other enzymes in cell culture media or biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its degradation.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound in stock solution or working solution. | - Verify Stock Solution Integrity: Prepare a fresh stock solution from the powdered compound. Compare its performance to your existing stock. - Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. - Fresh Working Solutions: Prepare working dilutions fresh for each experiment from a frozen stock aliquot immediately before use. Do not store diluted working solutions. |
| Loss of activity in cell-based assays over time | Degradation of this compound in cell culture medium at 37°C. | - Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). - Replenish Compound: If significant degradation occurs during the experiment, consider replenishing the medium with freshly diluted this compound at regular intervals. - Consider Serum-Free Media: If using serum-containing media, consider heat-inactivating the serum or using a serum-free alternative to reduce potential enzymatic degradation. |
| Precipitation observed in stock or working solutions | Poor solubility or compound degradation leading to insoluble products. | - Ensure Complete Dissolution: When preparing stock solutions in DMSO, ensure the compound is fully dissolved. Gentle warming and vortexing may aid dissolution. - Check Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous experimental buffer or media is low (typically <0.5%) to maintain solubility. - Prepare Fresh: If precipitation occurs over time, it may be a sign of degradation. Prepare fresh solutions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Solid Form)
| Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4°C | Days to weeks | Keep dry and protected from light. |
| Long-term | -20°C | Months to years | Keep dry and protected from light. |
Table 2: Potential Degradation Pathways for Nucleotide Analogs like this compound and Mitigation Strategies
| Degradation Pathway | Description | Mitigation Strategies |
| Hydrolysis of Phosphodiester Bonds | The phosphodiester linkage is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions and elevated temperatures.[5][6][7][8][9] | - Store in a dry, desiccated environment. - Use anhydrous solvents for stock solutions. - Maintain experimental solutions at a neutral and stable pH. Buffering the solution can help.[10][11] - Avoid high temperatures; perform experiments at the lowest feasible temperature. |
| Enzymatic Degradation | Ectonucleotidases and other phosphatases present in serum or released by cells can cleave the phosphate (B84403) groups.[12] | - In cell-free assays, use purified components. - In cell-based assays, consider using serum-free media or heat-inactivated serum. - Minimize incubation times where possible. |
| Photodegradation | Exposure to light, particularly UV, can potentially degrade the molecule. | - Store the solid compound and solutions in light-protected containers (e.g., amber vials). - Minimize exposure of experimental setups to direct light. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Medium
This protocol provides a general framework to determine the stability of this compound under your specific experimental conditions.
-
Preparation of this compound-Spiked Medium:
-
Prepare your experimental medium (e.g., cell culture medium with all supplements).
-
Spike the medium with this compound to the final working concentration you intend to use. Ensure the final solvent concentration (e.g., DMSO) is consistent with your experimental design and non-toxic to cells (typically <0.5%).
-
-
Incubation and Sampling:
-
Aliquot the this compound-spiked medium into sterile tubes.
-
Immediately take a sample for the 0-hour time point and store it at -80°C.
-
Incubate the remaining tubes under your experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points relevant to your experiment's duration (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw all collected samples.
-
If the medium contains proteins (e.g., from serum), perform a protein precipitation step (e.g., by adding cold acetonitrile).
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life under your experimental conditions.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for troubleshooting this compound degradation.
References
- 1. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. harris.chem.ufl.edu [harris.chem.ufl.edu]
- 8. Phosphodiester bond - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 12. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Selectivity and Off-Target Effects of MRS2802
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the pharmacological profile of MRS2802. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate your research.
Initial Clarification: It is critical to note that this compound is not an antagonist for the P2Y13 receptor, but rather is characterized as a P2Y14 receptor agonist .[1][2] This guide is therefore structured to assist in investigating the on-target activity and potential off-target effects of this compound as a P2Y14 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is an agonist for the P2Y14 receptor, a G-protein coupled receptor (GPCR).[1][2] The P2Y14 receptor is endogenously activated by UDP-sugars, such as UDP-glucose.[3] Like other members of the P2Y12-like receptor subfamily (which includes P2Y12 and P2Y13), the P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G-proteins.[3] This canonical signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
Q2: What are the known downstream signaling pathways of the P2Y14 receptor?
A2: Beyond the primary Gαi-mediated inhibition of adenylyl cyclase, activation of the P2Y14 receptor can also lead to the activation of other signaling cascades. These include the stimulation of mitogen-activated protein kinase (MAPK) pathways and the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangement.[3] In some cellular contexts, particularly when Gα subunits are overexpressed, P2Y14 receptor activation has been shown to couple to Gαq, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.
Q3: What is known about the selectivity of this compound?
Q4: My experimental results with this compound are not what I expected. What are the possible reasons?
A4: Unexpected results can arise from several factors. These may include off-target effects, where this compound interacts with other receptors or cellular components. Other possibilities include issues with the experimental setup, such as cell line variability, incorrect compound concentration, or assay-specific artifacts. The troubleshooting guide below provides a more detailed approach to addressing these issues.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
| Issue / Question | Potential Cause | Recommended Solution |
| Q: I am observing a decrease in cAMP levels as expected, but the potency of this compound is different from the reported 63 nM EC50. | 1. Cellular Context: Receptor expression levels, G-protein coupling efficiency, and the presence of specific signaling modulators can vary between cell lines, influencing agonist potency. 2. Assay Conditions: The specific conditions of your cAMP assay, such as the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase, can affect the apparent potency. 3. Compound Integrity: The compound may have degraded due to improper storage or handling. | 1. Characterize your cell line: Confirm the expression of the P2Y14 receptor in your chosen cell line. 2. Optimize assay conditions: Perform a forskolin dose-response curve to determine the optimal concentration for your assay. 3. Verify compound activity: Use a fresh stock of this compound and perform a full dose-response curve. |
| Q: In my calcium flux assay, this compound is showing agonist activity. Is this an off-target effect? | 1. Engineered Cell Lines: If you are using a cell line engineered to co-express a promiscuous G-protein like Gα16 or a Gαq/i chimera, Gi-coupled receptors like P2Y14 can be redirected to signal through the Gq pathway, leading to calcium mobilization.[3] 2. Endogenous Gq Coupling: In some native cell systems, the P2Y14 receptor may endogenously couple to Gq proteins. 3. Off-Target Activity: this compound could be activating another Gq-coupled receptor that is endogenously expressed in your cells. | 1. Review your cell line specifications: Check if your cell line has been engineered with promiscuous G-proteins. 2. Use a selective antagonist: To confirm the response is P2Y14-mediated, use a known selective P2Y14 antagonist to see if it blocks the calcium signal. 3. Test in a null cell line: Use a parental cell line that does not express the P2Y14 receptor to check for off-target calcium responses. |
| Q: How can I be sure that the observed cellular response is due to P2Y14 activation and not an off-target effect on other P2Y receptors? | Cross-reactivity: this compound may have some activity on other P2Y receptors, particularly the Gi-coupled P2Y12 and P2Y13 receptors, which share some structural homology. | 1. Pharmacological blockade: Use selective antagonists for other P2Y receptors (e.g., a P2Y12 antagonist if studying platelets) to see if they inhibit the response to this compound. 2. Receptor knockout/knockdown: If available, use cell lines or primary cells from P2Y14 knockout animals to confirm that the response is absent. Alternatively, use siRNA to knockdown P2Y14 expression. 3. Directly test selectivity: Perform functional assays on a panel of cell lines, each expressing a different P2Y receptor subtype, to determine the selectivity profile of this compound. |
Data Presentation
The following table summarizes the known and inferred selectivity profile of this compound and its close analog, MRS2905. It is recommended that researchers generate their own comprehensive selectivity data in their experimental systems.
| Compound | Receptor | Potency (EC50) | Notes |
| This compound | P2Y14 | 63 nM[1][2] | Agonist |
| P2Y6 | Inactive | - | |
| Other P2Y Receptors | Data not publicly available | Testing recommended | |
| MRS2905 | P2Y14 | 0.92 nM[4][5] | Potent Agonist |
| P2Y6 | >2000-fold selectivity vs. P2Y14[5] | - | |
| Other P2Y Receptors | Inactive[4] | High selectivity reported |
Experimental Protocols
Protocol 1: GPCR Functional Assay - cAMP Measurement for Gi-Coupled Receptors
This protocol provides a general method for measuring the inhibition of cAMP production following the activation of a Gi-coupled receptor like P2Y14.
1. Cell Culture and Plating:
-
Culture cells expressing the P2Y14 receptor in a suitable medium.
-
Plate the cells in a 96-well plate at an optimized density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Prepare serial dilutions of this compound and any control compounds in the assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells to prevent cAMP degradation and incubate.
-
Add the diluted this compound or control compounds to the cells.
-
Add a Gs-stimulating agent, such as forskolin, to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a predetermined optimal time.
3. Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
4. Data Analysis:
-
Plot the cAMP levels against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of this compound.
Protocol 2: Receptor Selectivity Profiling using a Panel of P2Y Receptor-Expressing Cell Lines
This protocol outlines a method to determine the selectivity of this compound against a panel of P2Y receptors.
1. Cell Line Panel:
-
Obtain a panel of cell lines, each stably expressing a single human P2Y receptor subtype (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14).
-
Use a parental cell line lacking these receptors as a negative control.
2. Functional Assay Selection:
-
For each cell line, use an appropriate functional assay based on the known G-protein coupling of the receptor:
-
Gq-coupled (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Calcium mobilization assay.
-
Gi-coupled (P2Y12, P2Y13, P2Y14): cAMP inhibition assay (as described in Protocol 1).
-
Gs-coupled (P2Y11): cAMP accumulation assay (without forskolin stimulation).
-
3. Experimental Procedure:
-
For each cell line, perform a full dose-response curve for this compound in the corresponding functional assay.
-
Include a known potent agonist for each receptor subtype as a positive control.
4. Data Analysis:
-
Calculate the EC50 of this compound for each P2Y receptor subtype where it shows activity.
-
The selectivity is determined by comparing the EC50 value at the primary target (P2Y14) to the EC50 values at other receptor subtypes. A higher EC50 value at other receptors indicates greater selectivity for P2Y14.
Mandatory Visualization
Caption: Canonical and alternative signaling pathways activated by the P2Y14 receptor agonist this compound.
Caption: Experimental workflow for characterizing the on-target and off-target activity of this compound.
Caption: Decision tree for troubleshooting the source of unexpected experimental results with this compound.
References
Technical Support Center: Minimizing Variability in MRS2802 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the P2Y14 receptor agonist, MRS2802.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is coupled to the Gi/o family of G proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the known endogenous ligands for the P2Y14 receptor?
The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine, as well as by UDP itself.[1] The presence of these endogenous ligands in cell culture media or tissue preparations can be a source of experimental variability.
Q3: What are the common experimental assays used to study this compound activity?
The activity of this compound is typically assessed using the following functional assays:
-
cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase.
-
Intracellular Calcium Mobilization Assays: As P2Y14 receptor activation can lead to calcium release through Gβγ subunit signaling.[2]
-
Radioligand Binding Assays: To determine the affinity and selectivity of this compound for the P2Y14 receptor.
Q4: How should this compound be prepared and stored to ensure stability?
For optimal stability, this compound should be stored as a solid powder at -20°C in a dry, dark environment.[3] For experimental use, prepare stock solutions in a suitable solvent, such as DMSO, and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods may be limited and should be experimentally determined.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
A. Calcium Mobilization Assays
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence or no response to this compound | Cell health is compromised. | Ensure cells are healthy, within an optimal passage number, and not overly confluent. |
| Inadequate dye loading. | Optimize dye concentration and incubation time. Ensure the use of a dispersing agent like Pluronic F-127 if needed. | |
| Presence of endogenous P2Y14 ligands in the assay medium. | Use serum-free media for the assay and wash cells thoroughly before dye loading. | |
| High well-to-well variability | Inconsistent cell seeding density. | Use a cell counter to ensure uniform cell numbers in each well. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique. | |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Low signal-to-noise ratio | Low receptor expression in the chosen cell line. | Use a cell line known to endogenously express the P2Y14 receptor or a stably transfected cell line. |
| Suboptimal assay buffer composition. | Ensure the assay buffer contains an appropriate concentration of calcium. |
B. cAMP Accumulation Assays
| Issue | Potential Cause | Recommended Solution |
| No inhibition of forskolin-stimulated cAMP levels by this compound | Low P2Y14 receptor expression or coupling to Gi. | Confirm receptor expression and its coupling to the Gi pathway in your cell line. |
| Forskolin (B1673556) concentration is too high, masking the inhibitory effect. | Perform a dose-response curve for forskolin to determine the optimal concentration that gives a robust but submaximal stimulation. | |
| Cell density is too high or too low. | Optimize cell number per well to ensure the cAMP signal is within the linear range of the assay kit.[4] | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate and consistent cell seeding. |
| Incomplete cell lysis. | Ensure complete cell lysis according to the assay kit protocol to release all intracellular cAMP. | |
| Pipetting inaccuracies. | Prepare master mixes of reagents to minimize pipetting errors. | |
| Unexpected increase in cAMP levels | Potential off-target effects of this compound at high concentrations. | Perform a dose-response curve to determine the optimal concentration range for P2Y14-mediated inhibition. |
| This compound may be acting on another GPCR expressed in the cells that couples to Gs. | Use a selective P2Y14 antagonist to confirm that the observed effect is mediated by the P2Y14 receptor. |
C. Radioligand Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding | The radioligand is binding to non-receptor components. | Optimize the concentration of the competing non-labeled ligand used to define non-specific binding. |
| Inadequate washing to remove unbound radioligand. | Increase the number and volume of washes. Ensure the wash buffer is at the correct temperature. | |
| The radioligand has low purity. | Use a high-purity radioligand. | |
| Low specific binding | Low receptor density in the membrane preparation. | Use a cell line with high receptor expression or prepare membranes from a tissue known to be rich in P2Y14 receptors. |
| Degradation of the receptor during membrane preparation. | Use protease inhibitors during homogenization and keep samples on ice. | |
| Incorrect assay conditions (e.g., incubation time, temperature, pH). | Optimize these parameters to ensure the binding reaction reaches equilibrium.[5][6] | |
| High variability between assays | Inconsistent membrane preparation. | Standardize the membrane preparation protocol, including homogenization and centrifugation steps. |
| Degradation of the radioligand. | Store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
III. Data Presentation
Table 1: this compound Potency (EC50 Values) in Functional Assays
| Cell Line | Assay Type | Agonist | EC50 (nM) | Reference |
| P2Y14-HEK293 | cAMP Accumulation | This compound | ~10-100 | [7] |
| P2Y14-C6 glioma | cAMP Accumulation | UDP-glucose | 107 | [7] |
| P2Y14-HEK293 | cAMP Accumulation | UDP-glucose | 82 | [7] |
Note: EC50 values can vary depending on the specific experimental conditions, including cell line, receptor expression level, and assay format.
IV. Experimental Protocols
A. Intracellular Calcium Mobilization Assay
This protocol is a general guideline for a fluorescence-based calcium mobilization assay in a 96-well format.
Materials:
-
Cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14 stable cell line)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., ATP or a known P2Y14 agonist)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves diluting the dye in an assay buffer containing Pluronic F-127 and probenecid.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound and control compounds in the assay buffer.
-
-
Calcium Flux Measurement:
-
After incubation, allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument parameters for kinetic reading (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add the 2X compound solution to the wells.
-
Immediately begin recording the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For dose-response curves, plot the change in fluorescence against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
B. cAMP Accumulation Assay (for Gi-coupled receptors)
This protocol provides a general framework for a competitive immunoassay to measure cAMP levels.
Materials:
-
Cells expressing the P2Y14 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin solution
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well microplate
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate at a predetermined optimal density. Incubate overnight.
-
Compound Treatment:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Incubate for 15-30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed, submaximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signal to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production).
-
C. Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay using cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the P2Y14 receptor
-
Radiolabeled P2Y14 antagonist (e.g., [3H]-PPTN)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Wash buffer (ice-cold)
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (a predetermined optimal amount of protein).
-
Add a fixed concentration of the radiolabeled antagonist (typically at or below its Kd value).
-
Add varying concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled P2Y14 ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (to be determined experimentally).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
V. Mandatory Visualizations
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
issues with MRS2802 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MRS2802 in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause 1: Degradation of this compound in aqueous solution. this compound, a nucleotide analog, may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH and elevated temperatures. The phosphonate (B1237965) moiety in its structure can also be a site for hydrolytic cleavage.
-
Troubleshooting Protocol:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods, even if frozen.
-
Control pH: Maintain the pH of the aqueous buffer as close to neutral (pH 7.2-7.4) as possible, unless the experimental protocol requires otherwise. Use a well-buffered system like HEPES or phosphate-buffered saline (PBS).
-
Temperature Control: Keep this compound solutions on ice whenever possible and minimize the time they are kept at room temperature or higher.
-
Purity Check: If possible, verify the concentration and purity of your this compound stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Problem 2: Precipitation of this compound in aqueous buffer.
-
Possible Cause 1: Low aqueous solubility. While soluble in DMSO, this compound may have limited solubility in aqueous buffers, especially at high concentrations.
-
Troubleshooting Protocol:
-
Initial Dissolution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous experimental buffer. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.
-
Sonication: If precipitation is observed upon dilution, gentle sonication in a water bath for a few minutes may help to dissolve the compound.
-
Solubility Testing: If issues persist, perform a preliminary solubility test by preparing a dilution series and visually inspecting for precipitation after a short incubation period.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Form: Store the solid powder of this compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
DMSO Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.
Q2: How should I prepare aqueous working solutions of this compound?
A2: It is recommended to first dissolve this compound in a non-aqueous solvent like DMSO to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted into the desired aqueous buffer to reach the final working concentration. This method helps to avoid solubility issues in purely aqueous media.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: Currently, there is a lack of specific published data on the quantitative stability (e.g., half-life) of this compound in various aqueous buffers. However, as a nucleotide analog containing a phosphonate group, it is prudent to assume potential susceptibility to hydrolysis. Therefore, it is strongly recommended to prepare aqueous solutions fresh on the day of the experiment and to keep them on ice.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: While specific degradation pathways for this compound have not been detailed in the literature, based on its chemical structure, potential degradation could occur via hydrolysis of the phosphonate bond or the glycosidic bond linking the ribose and uracil (B121893) moieties.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding the stability (half-life, degradation kinetics) of this compound in various aqueous solutions. The following table provides general guidelines for storage.
| Parameter | Solid this compound | This compound in DMSO | This compound in Aqueous Buffer |
| Storage Temperature | 0-4°C (short-term), -20°C (long-term)[1] | -20°C | Prepare fresh, use immediately |
| Storage Duration | Months to years[1] | Months | Not recommended |
| Special Precautions | Keep dry and dark[1] | Aliquot to avoid freeze-thaw cycles | Keep on ice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Add a calculated volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller, single-use volumes in appropriate vials. e. Store the aliquots at -20°C.
Protocol 2: General Forced Degradation Study (for stability assessment)
This is a general protocol that can be adapted to assess the stability of this compound.
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, appropriate aqueous buffer (e.g., PBS pH 7.4), HPLC system with a suitable column (e.g., C18).
-
Procedure: a. Prepare a solution of this compound in the chosen aqueous buffer. b. Divide the solution into separate aliquots for each stress condition:
- Acid Hydrolysis: Add 0.1 M HCl.
- Base Hydrolysis: Add 0.1 M NaOH.
- Oxidation: Add 3% H₂O₂.
- Thermal Stress: Incubate at an elevated temperature (e.g., 50°C).
- Control: Keep in the aqueous buffer at 4°C. c. Incubate the samples for a defined period (e.g., 24, 48, 72 hours). d. At each time point, take a sample from each condition, neutralize the acid and base samples, and quench the oxidation reaction (e.g., with sodium bisulfite). e. Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
Visualizations
Caption: P2Y14 Receptor Signaling Pathway activated by this compound.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: MRS2802 In Vivo Applications
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the in vivo use of MRS2802, a potent P2Y14 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo use?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo applications, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with a suitable aqueous vehicle, such as sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS), to the final desired concentration.
Q2: What is the maximum safe concentration of DMSO for in vivo studies in mice?
A2: To minimize potential toxicity and confounding effects, the final concentration of DMSO in the administered solution should be kept as low as possible. For intraperitoneal (i.p.) injections in mice, it is generally recommended to keep the DMSO concentration at or below 10% v/v.[2][3][4] Some studies suggest that even lower concentrations (e.g., <5%) are preferable for chronic studies to avoid potential inflammatory or other off-target effects of DMSO.[3] Always include a vehicle-only control group in your experiments to account for any effects of the solvent.[2]
Q3: Can I dissolve this compound directly in saline or PBS?
Q4: How should I store this compound and its solutions?
A4: The solid powder of this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] A stock solution of this compound in DMSO can also be stored at -20°C for several months.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is an agonist of the P2Y14 receptor. The P2Y14 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the P2Y14 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed upon dilution of DMSO stock solution into aqueous vehicle. | The final concentration of this compound exceeds its solubility in the mixed solvent system. The final DMSO concentration is too low to maintain solubility. | 1. Increase the final concentration of DMSO in your vehicle (do not exceed 10% for i.p. injections in mice).[2][3][4] 2. Decrease the final concentration of this compound. 3. Consider using a different co-solvent system, such as a combination of DMSO and Tween 80 or PEG.[2] 4. Gently warm the solution and vortex to aid dissolution, but be mindful of the compound's stability at higher temperatures. |
| Animals show signs of distress or adverse reactions after injection. | The concentration of DMSO may be too high, causing local irritation or systemic toxicity. The injection volume may be too large. The compound itself may have unexpected toxic effects at the administered dose. | 1. Reduce the concentration of DMSO in the final injection volume.[3] 2. Ensure the total injection volume is within the recommended limits for the route of administration and the size of the animal. 3. Perform a dose-response study to determine the maximum tolerated dose of this compound in your specific animal model. 4. Always include a vehicle control group to differentiate between solvent and compound effects.[2] |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. Inaccurate dosing due to precipitation or improper mixing. Off-target effects of the vehicle (DMSO). | 1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Ensure the compound is fully dissolved before administration by vortexing and visual inspection. 3. Maintain a consistent and low percentage of DMSO across all experimental groups and include a vehicle control.[2] |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| This compound Molecular Weight | 438.17 g/mol | [1] |
| This compound EC50 for P2Y14 Receptor | 63 nM | [9] |
| Recommended Stock Solvent | DMSO | [1] |
| Recommended In Vivo Vehicle (Mice, i.p.) | Saline or PBS containing ≤10% DMSO | [2][3][4] |
| Storage of Solid Compound | -20°C (long-term), 4°C (short-term) | [1] |
| Storage of DMSO Stock Solution | -20°C (aliquoted) | [1] |
Experimental Protocol: Preparation and Administration of this compound for In Vivo Mouse Studies (Intraperitoneal Injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Appropriate syringes and needles for intraperitoneal injection in mice
Procedure:
1. Preparation of 10 mM this compound Stock Solution in DMSO: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 0.438 mg of this compound (Molecular Weight = 438.17 g/mol ). b. Add the appropriate volume of sterile DMSO to the tube. c. Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -20°C.
2. Preparation of Final Dosing Solution (Example for a 1 mg/kg dose in a 25g mouse with 10% DMSO): a. Determine the required dose and injection volume:
- Dose: 1 mg/kg
- Mouse weight: 25 g = 0.025 kg
- Total dose per mouse: 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
- Desired injection volume (example): 100 µl = 0.1 ml
- Required final concentration: 25 µg / 0.1 ml = 250 µg/ml = 0.25 mg/ml
3. Administration: a. Draw the calculated volume of the final dosing solution into an appropriate syringe. b. Administer the solution to the mouse via intraperitoneal injection. c. Monitor the animal for any adverse reactions.
4. Control Group: a. Prepare a vehicle control solution containing 10% DMSO in sterile saline or PBS (without this compound). b. Administer the same volume of the vehicle control to a separate group of animals.
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling pathway activated by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. UDP-6-azide-glucose, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]
- 8. UDP-a-D-Glucose, Disodium Salt [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: P2Y14 Receptor Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during P2Y14 receptor agonist studies. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assays
Question: We are not observing a significant increase in intracellular calcium upon application of our P2Y14 agonist in our cell line. What are the potential causes and how can we troubleshoot this?
Answer: A lack of signal in a calcium mobilization assay can stem from several factors, ranging from the cells and receptor to the agonist and assay conditions. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Confirm P2Y14 Receptor Expression and Coupling:
-
Problem: The cell line may not express functional P2Y14 receptors or may lack the appropriate Gα protein for coupling to phospholipase C (PLC). The P2Y14 receptor primarily couples to Gαi, which does not directly activate PLC to induce calcium release.[1][2]
-
Solution:
-
Verify P2Y14 receptor expression using techniques like RT-qPCR for mRNA levels or ELISA/Western blot for protein levels.
-
To enable calcium readouts for a Gαi-coupled receptor, it's common to co-express a promiscuous Gα subunit like Gα16 or a Gαq/i chimera that links the receptor to the PLC pathway.[1][3] If you are using such a system, confirm the expression and functionality of the chimeric G protein.
-
Alternatively, use cell lines that endogenously express P2Y14 and have been shown to elicit a calcium response, such as RBL-2H3 mast cells.[1]
-
-
-
Check Agonist Integrity and Concentration:
-
Problem: The agonist may have degraded, or the concentration used may be too low. Nucleotide-based agonists can be susceptible to degradation by ectonucleotidases.[4]
-
Solution:
-
Use fresh aliquots of the agonist for each experiment.
-
Perform a dose-response curve to ensure you are using an optimal concentration. The potency of UDP-glucose, a primary endogenous agonist, is typically in the nanomolar range.[1]
-
Consider using more stable synthetic agonists if available.
-
-
-
Optimize Assay Protocol:
-
Problem: Suboptimal assay conditions can lead to a weak signal.[5]
-
Solution:
-
Cell Health: Ensure cells are healthy, within a low passage number, and not over-confluent.
-
Dye Loading: Optimize the concentration of the calcium indicator dye and the loading time and temperature.
-
Buffer Composition: Use an appropriate assay buffer. The presence of ectonucleotidase inhibitors may be necessary.
-
-
-
Verify Instrument Settings:
-
Problem: Incorrect settings on the fluorescence plate reader can prevent signal detection.[5]
-
Solution:
-
Confirm that the correct excitation and emission filters for your calcium indicator dye are being used.
-
Optimize the gain settings to ensure the detector is sensitive enough without being saturated.
-
Ensure the kinetic read is initiated immediately upon agonist addition.
-
-
Issue 2: Inconsistent Results in cAMP Inhibition Assays
Question: We are observing high variability in our cAMP inhibition assays with our P2Y14 agonist. What could be causing this and how can we improve our assay?
Answer: P2Y14 receptor activation leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased cAMP levels.[1][6] Variability in this assay can be frustrating but is often resolvable by addressing the following points:
Troubleshooting Steps:
-
Control Forskolin (B1673556) Stimulation:
-
Problem: The level of adenylyl cyclase stimulation by forskolin (or another agent) directly impacts the window for observing inhibition. Inconsistent stimulation will lead to variable results.
-
Solution:
-
Perform a forskolin dose-response curve to determine the EC50 and use a concentration that gives a robust but not maximal cAMP signal (typically EC50 to EC80).
-
Ensure the forskolin solution is fresh and accurately pipetted.
-
-
-
Cell Health and Density:
-
Problem: Variations in cell number and health between wells can significantly affect cAMP production.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Optimize cell seeding density to avoid under- or over-confluence.
-
Consider multiplexing with a cell viability assay to normalize the cAMP signal to the number of viable cells in each well.[7]
-
-
-
Agonist Stability and Purity:
-
Problem: The agonist could be degrading, or the stock solution may contain impurities that affect adenylyl cyclase activity.
-
Solution:
-
Prepare fresh agonist dilutions for each experiment.
-
If possible, confirm the purity of your agonist.
-
-
-
Receptor Desensitization:
-
Problem: Prolonged exposure to the agonist can lead to receptor desensitization, resulting in a diminished inhibitory response.
-
Solution:
-
Optimize the agonist incubation time. A shorter incubation period may be sufficient to observe inhibition without inducing significant desensitization.
-
Be mindful of basal activation by endogenous nucleotides that may be released from cells, which could cause a level of tonic desensitization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the P2Y14 receptor?
A1: The P2Y14 receptor is a Gαi-coupled receptor.[1][8] Its activation primarily leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]
-
Activation of Mitogen-Activated Protein (MAP) Kinase Pathways: P2Y14 activation can lead to the phosphorylation of ERK1/2 in a pertussis toxin-sensitive manner, indicating a Gαi-dependent mechanism.[1][9]
-
Activation of RhoA: In human neutrophils, P2Y14 agonists have been shown to promote the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and chemotaxis.[10]
-
Calcium Mobilization (in engineered systems): While not a direct consequence of Gαi coupling, calcium mobilization can be observed in cells co-expressing P2Y14 with a Gαq/i chimeric protein or a promiscuous Gα subunit like Gα16.[1][3]
Q2: My P2Y14 agonist shows activity in a calcium mobilization assay but not in a cAMP assay in the same cell line. Why might this be?
A2: This discrepancy likely arises from the specific signaling machinery present in your experimental system. The calcium mobilization you are observing is probably due to the engineered co-expression of a Gαq/i chimera or Gα16, which couples the receptor to phospholipase C and subsequent calcium release.[1] The lack of a cAMP response could indicate that the endogenous Gαi signaling pathway is not robust in that particular cell line, or that the assay conditions are not optimized to detect the inhibition of adenylyl cyclase.
Q3: How can I be sure the effects I'm seeing are specific to P2Y14 and not off-target effects?
A3: Ensuring specificity is crucial. Here are several strategies:
-
Use a Selective Antagonist: Pre-treatment with a selective P2Y14 antagonist, such as PPTN, should block the effects of your agonist.[11][12][13]
-
Test in a Null Cell Line: Use the parental cell line that does not express the P2Y14 receptor. Your agonist should not elicit a response in these cells.
-
Use Multiple Agonists: Confirm that other known P2Y14 agonists (e.g., UDP-glucose, UDP, MRS2690) produce a similar effect.[1]
-
siRNA Knockdown: Use siRNA to specifically knock down the expression of the P2Y14 receptor and show that this abolishes the response to your agonist.
-
Off-Target Screening: If you are developing a novel compound, screen it against other P2Y receptors and a panel of other common off-targets to determine its selectivity profile.[14][15]
Q4: What is receptor desensitization and how can it affect my experiments?
A4: Receptor desensitization is a process where a receptor's response to an agonist diminishes over time with continuous or repeated exposure. This can manifest as a decrease in the maximal response or a rightward shift in the dose-response curve. While detailed studies on P2Y14 desensitization are not as extensive as for other receptors, it is a common phenomenon for GPCRs.[16] If your experiments involve pre-incubation or prolonged exposure to agonists, desensitization could lead to an underestimation of the agonist's potency and efficacy. To mitigate this, use the shortest possible incubation times that still allow for a robust signal.
Quantitative Data Summary
Table 1: Potency of Agonists at the Human P2Y14 Receptor
| Agonist | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| UDP-glucose | cAMP Inhibition | P2Y14-HEK293 | 82 | [1] |
| UDP-glucose | [35S]GTPγS Binding | P2Y14-HEK293 membranes | 234 | [1] |
| UDP | cAMP Inhibition | P2Y14-HEK293 | ~100 | [6] |
| MRS2690 | β-hexosaminidase release | RBL-2H3 | Potent agonist | [1] |
| 2-thio-UDP-β-propyl ester | Not specified | Not specified | 56 | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay using a Gαq/i Chimera
-
Cell Culture: Culture HEK293 cells stably co-expressing the human P2Y14 receptor and a Gαq/i chimera in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Agonist Preparation: Prepare a 2X stock solution of your P2Y14 agonist in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the 2X agonist solution into the wells.
-
Immediately continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence (peak - baseline) is proportional to the increase in intracellular calcium. Plot the response against the agonist concentration to determine the EC50.
Protocol 2: cAMP Inhibition Assay
-
Cell Culture: Culture cells stably expressing the P2Y14 receptor (e.g., P2Y14-HEK293, P2Y14-C6) in the appropriate growth medium.
-
Cell Seeding: Seed cells into a 96-well plate and grow to approximately 80-90% confluency.
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add your P2Y14 agonist at various concentrations and incubate for 10-15 minutes.
-
Add a stimulator of adenylyl cyclase, such as forskolin (at a pre-determined EC50-EC80 concentration), to all wells except the basal control. Incubate for another 15-20 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays) following the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each agonist concentration. Plot the percent inhibition against the agonist concentration to determine the IC50.
Visualizations
Caption: P2Y14 Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for Low Signal.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 8. genecards.org [genecards.org]
- 9. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility with MRS2802: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers utilizing MRS2802, a potent and selective agonist for the P2Y14 receptor. To ensure experimental reproducibility, this resource offers troubleshooting advice for common assays, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a selective agonist for the G protein-coupled receptor P2Y14. It is commonly used in research to study the physiological and pathological roles of the P2Y14 receptor, which is involved in inflammatory and immune responses. |
| How should I store this compound? | This compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which should also be stored at -20°C. Avoid repeated freeze-thaw cycles. |
| What is the recommended solvent for this compound? | DMSO is the recommended solvent for preparing stock solutions of this compound. |
| What is the stability of this compound in cell culture media? | The stability of this compound in cell culture media can be influenced by factors such as media composition, pH, and temperature. While specific degradation kinetics in every type of medium are not extensively documented, it is advisable to prepare fresh dilutions of this compound in your experimental buffer or media from a frozen stock for each experiment to ensure consistent activity. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. |
Troubleshooting Guides
Calcium Mobilization Assay
Issue: No or low signal (no calcium response) after this compound application.
| Potential Cause | Troubleshooting Step |
| Low P2Y14 Receptor Expression: | The cell line used may not express the P2Y14 receptor or expresses it at very low levels. Confirm P2Y14 receptor expression using techniques like qPCR or Western blotting. Consider using a cell line known to express P2Y14, such as HL-60, U937, or K562 cells, or transfecting your cells with a P2Y14 expression vector. |
| Incorrect this compound Concentration: | The concentration of this compound may be too low to elicit a response. Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Compound Degradation: | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from solid compound and re-test. |
| Cell Health and Viability: | Poor cell health can lead to a blunted response. Ensure cells are healthy, within a suitable passage number, and have high viability before starting the experiment. |
| Assay Buffer Composition: | The composition of your assay buffer can affect receptor activation. Ensure the buffer composition, particularly calcium concentration, is optimal for your assay. |
| Receptor Desensitization: | Prolonged exposure to agonists can lead to receptor desensitization and internalization. Minimize pre-incubation times with this compound before measuring the calcium response. |
Chemotaxis Assay
Issue: No or low cell migration towards this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Gradient: | An inadequate concentration gradient of this compound will fail to induce chemotaxis. Optimize the concentration of this compound in the lower chamber of your chemotaxis system by performing a dose-response experiment. |
| Low P2Y14 Receptor Expression: | As with the calcium assay, the cells must express sufficient levels of the P2Y14 receptor to respond. Verify receptor expression in your chosen cell line. |
| Incorrect Incubation Time: | The incubation time may be too short or too long. Optimize the incubation time to allow for detectable cell migration without reaching equilibrium. |
| Cell Viability and Motility: | Ensure the cells are healthy and motile. Factors such as high passage number or poor culture conditions can reduce the migratory capacity of cells. |
| Assay Setup Issues: | Check for bubbles under the membrane and ensure the membrane is properly seated in the well. Ensure the pore size of the membrane is appropriate for your cell type. |
Quantitative Data Summary
The half-maximal effective concentration (EC50) of this compound can vary between different cell lines due to variations in P2Y14 receptor expression levels and downstream signaling pathways. The following table provides a summary of reported EC50 values for P2Y14 receptor agonists in relevant cell lines. Note that specific EC50 values for this compound may need to be determined empirically for your experimental system.
| Cell Line | Agonist | Reported EC50/IC50 | Reference |
| U937 | 20(S)-Ginsenoside Rh2 | IC50 of 80 µM | [1] |
| K562 | 20(S)-Ginsenoside Rh2 | IC50 of 60 µM | [1] |
| HL-60 | MC2494 | 25 µM and 50 µM concentrations tested | [2] |
| HCT-116 | DMSO | IC50 of 3.28 ± 0.18% (24h) | [3] |
| H929 | Ethanol | IC50 > 10% (24h and 48h) | [3] |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound.
-
Cell Preparation:
-
Seed cells (e.g., HL-60, U937) in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound in a suitable assay buffer. Prepare a series of dilutions for a dose-response curve.
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound solutions into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Chemotaxis Assay Protocol
This protocol outlines a general procedure for assessing cell migration towards this compound using a transwell system.
-
Cell Preparation:
-
Culture cells to be tested for chemotaxis. In some cases, serum starvation for a few hours prior to the assay can enhance the chemotactic response.
-
Harvest and resuspend the cells in serum-free or low-serum medium at a predetermined optimal concentration.
-
-
Assay Setup:
-
Add medium containing different concentrations of this compound to the lower wells of the chemotaxis chamber. Include a negative control (medium alone) and a positive control (a known chemoattractant for your cell type).
-
Place the transwell inserts (with an appropriate pore size for your cells) into the wells.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration optimized for your cell type (typically 2-24 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, eluted stain can be measured with a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Plot the number of migrated cells against the concentration of this compound.
-
Visualizations
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor activation by this compound leads to Gαi/o-mediated signaling pathways.
Experimental Workflow for Troubleshooting a Failed Calcium Assay
Caption: A logical workflow for troubleshooting a failed this compound calcium mobilization assay.
References
MRS2802 quality control and purity assessment
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the quality control, purity assessment, and handling of MRS2802.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective agonist for the P2Y14 receptor, with an EC50 value of 63 nM.[1][2][3] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi subunit.[4] Activation of the P2Y14 receptor by agonists like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the recommended storage and handling conditions for this compound? A2: For optimal stability, this compound should be stored under specific conditions. It is shipped as a solid powder at ambient temperature and is stable for several weeks.[1]
-
Short-term storage: Store at 0 - 4°C for days to weeks.[1]
-
Long-term storage: Store at -20°C for months to years.[1]
-
Shelf Life: If stored properly, the compound is stable for more than two years.[1]
-
Handling: Keep the compound dry and protected from light.[1]
Q3: What is the solubility of this compound? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for the final working concentration.
Q4: What are the key physicochemical properties of this compound? A4: The key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | (((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid |
| Molecular Formula | C₁₀H₁₄F₂N₂O₁₁P₂ |
| Molecular Weight | 438.17 g/mol |
| CAS Number | 1047980-53-9 (free acid) |
| Appearance | Solid powder |
| Purity (Typical) | >98% |
Data sourced from MedKoo Biosciences.[1]
P2Y14 Signaling Pathway
The diagram below illustrates the canonical signaling pathway initiated by the activation of the P2Y14 receptor.
Caption: P2Y14 receptor signaling cascade initiated by this compound.
Quality Control and Purity Assessment
A comprehensive quality control process ensures the identity, purity, and quality of this compound. This involves a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Certificate of Analysis
The following table summarizes the typical tests and specifications for a batch of this compound.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Purity (by HPLC) | ≥ 98.0% (at 260 nm) | HPLC |
| Mass (by ESI-MS) | 437.0 ± 1.0 amu ([M-H]⁻) | MS |
| Solubility | Soluble in DMSO | Visual |
This is a representative table. Actual values may vary by batch. Refer to the lot-specific Certificate of Analysis for precise data.[5][6][7]
Experimental Workflow for QC
The workflow diagram below outlines the logical steps for the quality control assessment of an this compound sample.
Caption: General experimental workflow for this compound quality control.
Experimental Protocols
The following are general protocols and should be adapted and validated by the end-user for their specific equipment and experimental context.
Purity Determination by HPLC
This method is designed to separate this compound from potential impurities.
-
Instrumentation: An HPLC system with a UV detector is required. Coupling to a mass spectrometer is recommended for identity confirmation.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL with Mobile Phase A.
-
Purity Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (LC-MS)
This protocol confirms the molecular weight of the compound.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[8][9]
-
Ionization Mode: ESI Negative. The phosphate (B84403) groups on this compound make it amenable to negative ion detection.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or equivalent.
-
Method: Infuse the sample solution directly or use the eluent from the HPLC system.
-
Expected Result: The primary ion observed should be the deprotonated molecule [M-H]⁻. Given the exact mass of 438.0041, the expected m/z value is approximately 437.0. High-resolution mass spectrometry should yield a mass measurement within 5 ppm of the theoretical value.
Structural Confirmation by NMR Spectroscopy
NMR provides detailed information about the chemical structure, confirming the identity and integrity of the compound.[10][11][12]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals corresponding to the uracil (B121893) ring, ribose sugar, and methylene (B1212753) groups should be present.
-
³¹P NMR: Crucial for confirming the presence and environment of the two distinct phosphorus atoms. Two signals are expected.
-
¹⁹F NMR: Confirms the presence of the difluoromethyl group.
-
2D NMR (e.g., COSY, HSQC): Can be used to confirm connectivity between protons and carbons, providing unambiguous structural assignment.[13]
-
-
Data Analysis: The acquired spectra should be compared against a reference spectrum or predicted chemical shifts to confirm that the structure is correct and free from significant structural impurities.[10]
Troubleshooting Guide
Issue 1: Sample fails to dissolve completely or precipitates in aqueous buffer.
-
Possible Cause: this compound has limited aqueous solubility. The final concentration of DMSO in the working solution may be too low, or the compound concentration may be too high.
-
Solution:
-
Ensure the stock solution in DMSO is fully dissolved before further dilution. Gentle warming or vortexing may help.
-
When diluting into an aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.
-
Increase the final percentage of DMSO in your working solution if your experimental system allows. Be sure to run a vehicle control with the same final DMSO concentration.
-
Issue 2: HPLC chromatogram shows multiple peaks or a lower-than-expected purity.
-
Possible Cause 1: Compound degradation. This compound, as a nucleotide analogue, can be susceptible to hydrolysis, especially under harsh pH or temperature conditions.
-
Solution 1:
-
Always use freshly prepared solutions.
-
Check the pH of your buffers. Avoid strongly acidic or basic conditions.
-
Ensure the compound has been stored correctly at -20°C for long-term storage.[1]
-
-
Possible Cause 2: Contamination of the sample or HPLC system.
-
Solution 2:
-
Run a blank injection (solvent only) to check for system contamination.
-
Use high-purity solvents and new vials for sample preparation.
-
Confirm the identity of the main peak using LC-MS to ensure it is indeed this compound.
-
Issue 3: Inconsistent or no biological activity observed in an assay.
-
Possible Cause 1: Incorrect compound concentration due to weighing errors or incomplete dissolution.
-
Solution 1:
-
Verify the calibration of the balance used for weighing.
-
Visually inspect the stock solution to ensure complete dissolution.
-
Consider quantifying the stock solution concentration using UV-Vis spectroscopy if an extinction coefficient is known or by comparing to a known standard via HPLC.
-
-
Possible Cause 2: Compound degradation after dilution in assay buffer.
-
Solution 2:
-
Assess the stability of this compound in your specific assay buffer over the time course of the experiment.
-
Prepare working solutions immediately before use.
-
-
Possible Cause 3: The experimental system (e.g., cell line) does not express a functional P2Y14 receptor.
-
Solution 3:
-
Confirm P2Y14 receptor expression in your system using techniques like RT-qPCR, Western blot, or by using a positive control agonist known to work in your system.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. documentation.hannainst.com [documentation.hannainst.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jackwestin.com [jackwestin.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS | MDPI [mdpi.com]
impact of serum on MRS2802 activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2Y14 receptor agonist, MRS2802, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is endogenously activated by UDP-sugars, such as UDP-glucose. Upon activation by an agonist like this compound, the P2Y14 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In some cellular contexts or with engineered systems, it can also lead to an increase in intracellular calcium.
Q2: I am observing lower than expected activity of this compound in my cell culture experiments containing serum. What could be the cause?
Lower than expected activity of this compound in the presence of serum can be attributed to several factors:
-
Serum Protein Binding: this compound, like many small molecules, can bind to proteins present in fetal bovine serum (FBS) or other types of serum, with bovine serum albumin (BSA) being a primary interactor. This binding can sequester the compound, reducing its free concentration in the medium and thus its availability to bind to the P2Y14 receptor on the cell surface. This can lead to a rightward shift in the dose-response curve and a higher apparent EC50 value.
-
Enzymatic Degradation: Serum contains various enzymes that could potentially degrade this compound, reducing its effective concentration over time. The stability of this compound in the presence of serum should be considered, especially for longer incubation periods.
-
Reduced Cellular Uptake: The binding of this compound to serum proteins may hinder its ability to reach the cell surface and interact with the P2Y14 receptor.
Q3: How can I mitigate the impact of serum on my this compound experiments?
To minimize the confounding effects of serum, consider the following strategies:
-
Reduce Serum Concentration: If your cells can tolerate it, reduce the percentage of serum in your culture medium during the experiment. A titration of serum concentration (e.g., 10%, 5%, 2%, 1%, 0.5%) can help determine the optimal balance between cell health and minimizing interference.
-
Use Serum-Free Medium: For short-term assays, switching to a serum-free medium for the duration of the this compound treatment is the most effective way to eliminate serum-related variability.
-
Wash Cells Before Treatment: Before adding this compound, wash the cells with a serum-free medium or phosphate-buffered saline (PBS) to remove any residual serum from the culture vessel.
-
Use Charcoal-Stripped Serum: Charcoal-stripped serum has reduced levels of small molecules, including nucleotides and lipids, which might interfere with the assay. This can provide a more defined experimental condition.
Q4: Which cell lines are suitable for studying this compound activity?
Several cell lines endogenously express the P2Y14 receptor and are suitable for studying this compound activity. These include:
-
Human promyelocytic leukemia cells (HL-60), particularly after differentiation.
-
Human lung carcinoma epithelial cells (A549).
-
Human bronchial epithelial cells (BEAS-2B).
-
HEK293 cells can be used for stable or transient overexpression of the human P2Y14 receptor.
Q5: What are the typical downstream signaling readouts for P2Y14 receptor activation by this compound?
The primary signaling pathway for the P2Y14 receptor is through Gαi, leading to a decrease in intracellular cAMP. Therefore, a common readout is the measurement of cAMP levels. Another potential readout is the measurement of intracellular calcium mobilization, especially in cells where the receptor couples to Gαq or in systems using chimeric G proteins (e.g., Gαqi).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No response or very weak response to this compound | 1. Low P2Y14 receptor expression: The cell line may not express sufficient levels of the receptor. 2. Inactive compound: The this compound stock solution may have degraded. 3. Serum interference: High serum concentration may be inhibiting this compound activity. 4. Incorrect assay setup: The assay may not be sensitive enough to detect the signal. | 1. Confirm receptor expression: Use RT-qPCR or Western blot to verify P2Y14 expression. Consider using a cell line with higher endogenous expression or a recombinant overexpression system. 2. Use a fresh stock of this compound: Prepare a new stock solution from a reliable source. 3. Reduce or remove serum: Perform the assay in serum-free or low-serum medium. See FAQ Q3 for more details. 4. Optimize assay conditions: Ensure the appropriate assay (cAMP or calcium mobilization) is being used and that all reagents are fresh and correctly prepared. |
| High background signal | 1. Constitutive receptor activity: Some GPCRs can have basal activity in the absence of an agonist. 2. Endogenous ligands in serum: Serum contains nucleotides and other molecules that could activate the P2Y14 receptor. 3. Cell stress: Stressed or unhealthy cells can lead to inconsistent results. | 1. Use an antagonist: If available, a selective P2Y14 antagonist can be used to determine the level of constitutive activity. 2. Use serum-free medium or charcoal-stripped serum: This will reduce the concentration of potential interfering molecules. 3. Ensure optimal cell health: Use cells at a consistent and appropriate passage number and confluency. Handle cells gently during the experiment. |
| Poor reproducibility | 1. Variable serum lots: Different lots of serum can have varying compositions, leading to inconsistent results. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or confluency can affect receptor expression and signaling. 3. Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with small volumes. | 1. Test and reserve a single lot of serum: For a series of experiments, use the same lot of serum to minimize variability. 2. Standardize cell culture protocols: Maintain consistent cell culture practices. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of serum on this compound activity. Note: This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Hypothetical EC50 Values of this compound in a cAMP Assay with Varying Serum Concentrations
| Serum Concentration | EC50 of this compound (nM) |
| 10% FBS | 150 |
| 5% FBS | 95 |
| 2% FBS | 60 |
| 1% FBS | 45 |
| Serum-Free | 30 |
Table 2: Hypothetical Maximum Inhibition of Forskolin-Stimulated cAMP by this compound with Varying Serum Concentrations
| Serum Concentration | Maximum Inhibition (%) |
| 10% FBS | 75 |
| 5% FBS | 85 |
| 2% FBS | 92 |
| 1% FBS | 95 |
| Serum-Free | 98 |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for this compound Activity
This protocol outlines the measurement of changes in intracellular cAMP levels in response to this compound in a cell line expressing the P2Y14 receptor.
Materials:
-
P2Y14-expressing cells (e.g., HEK293-P2Y14, differentiated HL-60)
-
Cell culture medium (with and without serum)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the P2Y14-expressing cells in a white, opaque plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Agonist Treatment: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Adenylyl Cyclase Stimulation: Add a sub-maximal concentration of forskolin (to induce cAMP production) to all wells except the negative control.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Calcium Mobilization Assay for this compound Activity
This protocol describes the measurement of intracellular calcium mobilization in response to this compound. This is particularly useful for P2Y14 receptors coupled to Gq or when using a Gαqi chimera.
Materials:
-
P2Y14-expressing cells (e.g., HEK293-P2Y14-Gαqi)
-
Cell culture medium
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium indicator dye loading buffer (containing the dye and Pluronic F-127 in assay buffer). Incubate for 1 hour at 37°C in the dark.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate plate.
-
Calcium Measurement: Place the cell plate in the fluorescence plate reader. Record a stable baseline fluorescence for a few seconds. The instrument will then add the this compound from the compound plate to the cell plate, and the fluorescence will be continuously monitored to measure the change in intracellular calcium.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: P2Y14 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
Validation & Comparative
A Comparative Guide to MRS2802 and Other Synthetic P2Y14 Agonists for Researchers
For researchers and professionals in drug development, the selection of potent and selective agonists is critical for investigating the physiological and pathological roles of the P2Y14 receptor. This guide provides an objective comparison of MRS2802 with other synthetic P2Y14 agonists, supported by experimental data and detailed protocols to aid in your research endeavors.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including inflammatory diseases, neuropathic pain, and metabolic disorders. Activated by endogenous ligands such as UDP-glucose, this receptor primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the P2Y14 receptor also stimulates other important signaling cascades, including the mobilization of intracellular calcium and the activation of the Rho/Rho kinase pathway, which is crucial for cell migration and cytoskeletal rearrangement. The development of synthetic agonists with improved potency and selectivity over the endogenous ligands has been instrumental in elucidating the receptor's functions. This guide focuses on this compound and compares its performance with other notable synthetic P2Y14 agonists.
Data Presentation: A Comparative Analysis of P2Y14 Agonist Potency
The following table summarizes the potency of this compound and other key synthetic P2Y14 receptor agonists, expressed as EC50 values. A lower EC50 value indicates a higher potency.
| Agonist | Chemical Structure | EC50 (nM) | Reference(s) |
| This compound | C₁₀H₁₄F₂N₂O₁₁P₂ | 63 | [1] |
| MRS2690 | C₁₅H₂₂N₂Na₂O₁₆P₂S | 49 | [2] |
| UDP-glucose (Endogenous Agonist) | C₁₅H₂₄N₂O₁₇P₂ | ~350 | [2] |
| 2-Thio-UDP-glucose | C₁₅H₂₃N₂NaO₁₆P₂S | 49 | [2] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of P2Y14 receptor activation by these agonists, it is essential to visualize the downstream signaling pathways and the experimental workflows used to measure their activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of P2Y14 agonists are provided below.
Calcium Mobilization Assay
This assay is frequently used to screen for P2Y14 receptor agonists, often in cells co-expressing a promiscuous G protein like Gα16 or a Gαq/i chimera, which links the Gαi-coupled receptor to the phospholipase C (PLC) pathway and subsequent calcium release.
Objective: To measure the ability of synthetic agonists to induce an increase in intracellular calcium concentration via P2Y14 receptor activation.
Materials:
-
HEK293 cells stably co-expressing the human P2Y14 receptor and a Gαq/i chimera.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
P2Y14 agonists (this compound, MRS2690, UDP-glucose).
-
96-well or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the P2Y14-Gαq/i expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Agonist Preparation: Prepare serial dilutions of the P2Y14 agonists in HBSS.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a set period. The instrument's injector then adds the agonist solution to the wells, and fluorescence is continuously monitored to detect an increase in intracellular calcium.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The peak fluorescence response is plotted against the agonist concentration, and the EC50 value is determined using a non-linear regression analysis.
cAMP Inhibition Assay
This assay directly measures the canonical signaling pathway of the Gαi-coupled P2Y14 receptor.
Objective: To quantify the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP levels, following P2Y14 receptor activation.
Materials:
-
CHO-K1 or C6 glioma cells stably expressing the human P2Y14 receptor.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
P2Y14 agonists.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate the P2Y14-expressing cells in a suitable microplate and grow to near confluency.
-
Pre-treatment: Pre-incubate the cells with IBMX for a short period to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of the P2Y14 agonists to the cells and incubate for a defined period.
-
Adenylyl Cyclase Activation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels is plotted against the agonist concentration to determine the EC50 for the inhibition of adenylyl cyclase.
Rho Activation Assay
This assay is used to investigate the coupling of the P2Y14 receptor to the Rho signaling pathway, which is important for cellular motility.
Objective: To measure the level of active, GTP-bound RhoA following stimulation of the P2Y14 receptor.
Materials:
-
Cells endogenously or recombinantly expressing the P2Y14 receptor (e.g., differentiated HL-60 cells or human neutrophils).
-
P2Y14 agonists.
-
A commercial RhoA activation assay kit (e.g., G-LISA or pull-down based).
-
Lysis buffer.
-
Protein concentration determination assay (e.g., BCA assay).
-
Western blotting equipment and reagents (if using a pull-down assay).
Procedure:
-
Cell Stimulation: Treat the cells with the P2Y14 agonists at various concentrations for a short period (typically a few minutes).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer to preserve the activation state of RhoA.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
RhoA-GTP Pull-down (for pull-down assays): Incubate the cell lysates with a reagent that specifically binds to the active, GTP-bound form of RhoA (e.g., Rhotekin-RBD beads).
-
Detection:
-
G-LISA: Transfer the lysates to a Rho-GTP binding plate and follow the manufacturer's colorimetric or chemiluminescent detection protocol.
-
Pull-down/Western Blot: Elute the pulled-down RhoA-GTP from the beads, separate the proteins by SDS-PAGE, transfer to a membrane, and detect with a RhoA-specific antibody.
-
-
Data Analysis: Quantify the amount of activated RhoA relative to the total RhoA in the cell lysate. The fold increase in RhoA activation is then plotted against the agonist concentration.
References
Unveiling the Selectivity of MRS2802: A Comparative Guide for P2Y Receptor Research
For researchers, scientists, and drug development professionals investigating the intricate world of purinergic signaling, understanding the precise interactions of molecular probes is paramount. This guide provides a comprehensive comparison of MRS2802, a known P2Y14 receptor agonist, and its cross-reactivity with other P2Y receptor subtypes. The data presented herein is crucial for the accurate interpretation of experimental results and the design of selective therapeutic agents.
The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), consists of eight distinct subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[1] These receptors are activated by a variety of endogenous nucleotides, such as ATP, ADP, UTP, and UDP, and are involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and neurotransmission.[2][3] Given the structural similarities and overlapping ligand recognition profiles within the P2Y family, the development of subtype-selective agonists and antagonists is a significant challenge.
This compound has been identified as a potent agonist for the P2Y14 receptor. However, to fully characterize its utility as a research tool, a thorough evaluation of its activity across the entire P2Y receptor family is essential. This guide summarizes the available data on the cross-reactivity of this compound and provides detailed experimental protocols for assessing receptor selectivity.
Comparative Activity of this compound at P2Y Receptors
To date, comprehensive quantitative data on the cross-reactivity of this compound across all P2Y receptor subtypes from a single study is limited in the public domain. The following table summarizes the known activity of this compound at the human P2Y14 receptor and highlights the need for further investigation into its effects on other P2Y subtypes.
| Receptor Subtype | Agonist Activity (EC50/Ki) | Antagonist Activity (IC50/Ki) | Reference |
| P2Y1 | Data not available | Data not available | |
| P2Y2 | Data not available | Data not available | |
| P2Y4 | Data not available | Data not available | |
| P2Y6 | Inactive | Data not available | Tocris Bioscience |
| P2Y11 | Data not available | Data not available | |
| P2Y12 | Data not available | Data not available | |
| P2Y13 | Data not available | Data not available | |
| P2Y14 | 63 nM (EC50) | Data not available | MedKoo Biosciences |
This table will be updated as more comprehensive cross-reactivity data becomes available.
Experimental Protocols for Assessing P2Y Receptor Selectivity
The determination of a compound's selectivity profile against a panel of receptors is a critical step in its pharmacological characterization. The two primary methods employed for this purpose are functional assays (e.g., calcium mobilization assays) and radioligand binding assays.
Functional Assessment of P2Y Receptor Activation: Calcium Mobilization Assay
Calcium mobilization assays are widely used to functionally assess the activation of Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) and Gi-coupled P2Y receptors (P2Y12, P2Y13, and P2Y14) that can be engineered to couple to Gq or promiscuously couple to calcium signaling pathways.[4] This method measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Principle:
Upon agonist binding, Gq-coupled P2Y receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4] This transient increase in [Ca2+]i is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Detailed Methodology:
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing a single human P2Y receptor subtype are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) for a specified time (typically 30-60 minutes) at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compound (this compound) or a reference agonist.
-
The compound is added at various concentrations, and the fluorescence intensity is measured kinetically over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
-
EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined using non-linear regression analysis.
-
Direct Assessment of Receptor Binding: Radioligand Binding Assay
Radioligand binding assays provide a direct measure of the affinity of a compound for a specific receptor.[5][6][7] This technique is particularly useful for assessing both agonist and antagonist activity and can be applied to all P2Y receptor subtypes.
Principle:
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a known high-affinity agonist or antagonist for the specific P2Y receptor subtype) for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target P2Y receptor are homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well filter plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]MRS2500 for P2Y1, [35S]dATPαS for P2Y12) and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined using non-linear regression.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable tool for studying the P2Y14 receptor. However, a comprehensive understanding of its selectivity profile is crucial for the accurate interpretation of experimental data. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the cross-reactivity of this compound and other P2Y receptor ligands. Further studies are warranted to fully elucidate the activity of this compound across the entire P2Y receptor family, which will ultimately enhance its utility in advancing our understanding of purinergic signaling in health and disease.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Specificity of MRS2802: A Comparative Guide to P2Y14 Receptor Antagonism
In the intricate world of cellular signaling, confirming the specific action of a receptor agonist is paramount. This guide provides a comparative analysis of experimental approaches to validate the effects of MRS2802, a P2Y14 receptor agonist, through the use of a P2Y14 antagonist. The data presented herein is crucial for researchers, scientists, and professionals in drug development aiming to elucidate the precise mechanisms of P2Y14 receptor activation.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars like UDP-glucose.[1][2][3] Its activation triggers a cascade of intracellular events, primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and subsequent downstream effects.[1][2][4] this compound has been identified as a novel, stable, and selective agonist for the human P2Y14 receptor. To rigorously confirm that the observed cellular effects of this compound are indeed mediated by the P2Y14 receptor, a selective antagonist is an indispensable tool. PPTN (4,7-disubstituted 2-naphthoic acid derivative) is a potent and highly selective antagonist of the P2Y14 receptor and serves as an excellent tool for such validation studies.[5][6][7][8][9]
Comparative Analysis of Experimental Data
The following tables summarize key quantitative data from representative experiments designed to confirm the P2Y14-mediated effects of an agonist, such as this compound, by observing the inhibitory action of a selective antagonist like PPTN.
Table 1: Antagonist Potency at the Human P2Y14 Receptor
| Antagonist | Assay Type | Cell Line | Measured Parameter | KB / IC50 |
| PPTN | Adenylyl Cyclase Inhibition | C6 Glioma (expressing P2Y14-R) | Inhibition of forskolin-stimulated cAMP accumulation | 434 pM (KB)[6] |
| PPTN | Inositol (B14025) Lipid Signaling | COS-7 (co-expressing P2Y14-R and Gαq/i) | Inhibition of UDP-glucose-stimulated inositol phosphate (B84403) accumulation | Low nM range (IC50)[5] |
| Compound A | Calcium Mobilization | HEK (co-expressing P2Y14 and Gαqi5) | Inhibition of UDP-glucose-mediated calcium signaling | 2.3 µM (IC50)[10] |
| UDP | Phosphoinositide Hydrolysis | COS-7 (expressing P2Y14-R and Gαq/i) | Antagonism of UDP-glucose-stimulated phosphoinositide hydrolysis | pKB = 7.28[11] |
Table 2: Functional Blockade of Agonist-Induced Cellular Responses by P2Y14 Antagonist
| Agonist | Antagonist | Cell Type | Functional Response | Observation |
| UDP-glucose | PPTN | Differentiated HL-60 cells | Chemotaxis | Blocked in a concentration-dependent manner[6][7] |
| UDP-glucose | PPTN | Human Neutrophils | Chemotaxis | Blocked by PPTN[6][7] |
| UDP-glucose | PPTN | Human Platelets | Ca2+ Mobilization | Suppressed by PPTN[12] |
| UDP-glucose | PPTN | Human Platelets | Chemotaxis | Reduced by PPTN[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to demonstrate the specific antagonism of P2Y14 receptor-mediated effects.
1. Adenylyl Cyclase Inhibition Assay
-
Objective: To determine the ability of a P2Y14 antagonist to block the agonist-induced inhibition of adenylyl cyclase.
-
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor.
-
Protocol:
-
Seed the cells in a 12-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the P2Y14 antagonist (e.g., PPTN) for 15 minutes.
-
Stimulate the cells with a fixed concentration of a P2Y14 agonist (e.g., this compound or UDP-glucose) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for 10 minutes.
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit.
-
The reversal of agonist-induced inhibition of cAMP accumulation by the antagonist confirms its blocking effect at the P2Y14 receptor.
-
2. Calcium Mobilization Assay
-
Objective: To assess the blockade of agonist-induced intracellular calcium release by a P2Y14 antagonist.
-
Cell Line: HEK293 cells co-expressing the P2Y14 receptor and a chimeric G protein (Gαqi5) that couples Gi-coupled receptors to the Gq pathway, leading to calcium mobilization.[10]
-
Protocol:
-
Culture the cells on black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the P2Y14 antagonist for a specified period.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the P2Y14 agonist and continuously record the fluorescence signal to measure the change in intracellular calcium concentration.
-
A reduction in the agonist-induced fluorescence peak in the presence of the antagonist indicates a blockade of the P2Y14 receptor.
-
3. Chemotaxis Assay
-
Objective: To evaluate the inhibitory effect of a P2Y14 antagonist on agonist-induced cell migration.
-
Cell Type: Human neutrophils or differentiated HL-60 cells.[6][7]
-
Protocol:
-
Isolate neutrophils from fresh human blood or differentiate HL-60 cells into a neutrophil-like phenotype.
-
Pre-treat the cells with the P2Y14 antagonist or vehicle control.
-
Place the cells in the upper chamber of a Boyden chamber or a similar chemotaxis system.
-
Add the P2Y14 agonist to the lower chamber as a chemoattractant.
-
Incubate the chamber for a sufficient time to allow cell migration through the porous membrane separating the chambers.
-
Quantify the number of migrated cells in the lower chamber by microscopy or a plate-based method.
-
A significant decrease in the number of migrated cells in the antagonist-treated group compared to the control group confirms the inhibition of P2Y14-mediated chemotaxis.
-
Visualizing the Mechanism of Action
To better understand the signaling pathways and experimental logic, the following diagrams are provided.
Caption: P2Y14 receptor signaling pathway and points of intervention.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]
- 4. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P2Y14 Receptor Agonists: MRS2802 and MRS2905
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent P2Y14 receptor agonists, MRS2802 and MRS2905. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target implicated in various physiological processes, including immune responses and inflammation. Understanding the pharmacological nuances of its agonists is crucial for advancing research and drug development in this area. This document offers a side-by-side comparison of this compound and MRS2905, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Pharmacological Profile: A Head-to-Head Comparison
This compound and MRS2905 are both potent agonists of the P2Y14 receptor. However, their pharmacological profiles exhibit key differences, particularly in terms of potency.
| Compound | Target Receptor | Agonist Potency (EC50) | Selectivity |
| This compound | P2Y14 | 63 nM | Information on broad selectivity is limited. |
| MRS2905 | P2Y14 | 0.92 nM | Highly selective over the P2Y6 receptor. |
Table 1: Comparative Pharmacological Data for this compound and MRS2905.
The data clearly indicates that MRS2905 is a significantly more potent agonist for the P2Y14 receptor than this compound, with an approximately 68-fold higher potency. This higher potency suggests that MRS2905 can elicit a response at a much lower concentration, a desirable characteristic in drug development. Furthermore, the known high selectivity of MRS2905 for the P2Y14 receptor over the P2Y6 receptor is an important feature, as off-target effects can lead to undesirable side effects.
Mechanism of Action: P2Y14 Receptor Signaling
Both this compound and MRS2905 exert their effects by activating the P2Y14 receptor. The P2Y14 receptor is primarily coupled to the Gαi subunit of the heterotrimeric G protein.[1][2] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Beyond the canonical Gαi pathway, activation of the P2Y14 receptor has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3][4] This signaling diversity allows the P2Y14 receptor to modulate a range of cellular responses.
Experimental Protocols
The characterization of this compound and MRS2905 as P2Y14 receptor agonists relies on robust in vitro functional assays. The following are detailed methodologies for two key experiments commonly employed.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following receptor activation, which is a downstream effect of G protein-coupled receptor signaling.
Objective: To determine the potency (EC50) of this compound and MRS2905 in inducing calcium mobilization in cells expressing the P2Y14 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2Y14 receptor and a promiscuous G protein such as Gαqi5. The Gαqi5 chimera allows the Gαi-coupled P2Y14 receptor to signal through the Gαq pathway, leading to a measurable calcium response.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Test Compounds: this compound and MRS2905 dissolved in an appropriate vehicle (e.g., DMSO).
-
Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR® or FlexStation®).
Procedure:
-
Cell Culture and Plating: Culture the HEK293-P2Y14-Gαqi5 cells to 80-90% confluency. The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and MRS2905 in assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the compound dilutions to the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a proximal event following receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and MRS2905 in stimulating [³⁵S]GTPγS binding to membranes from cells expressing the P2Y14 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing the human P2Y14 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: this compound and MRS2905 dissolved in an appropriate vehicle.
-
Scintillation Cocktail and Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the P2Y14 receptor in a hypotonic buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a microplate, combine the cell membranes, assay buffer, and serial dilutions of this compound or MRS2905.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y nucleotide receptor signaling through MAPK/ERK is regulated by extracellular matrix: involvement of beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Signaling Pathway of MRS2802: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS2802, a selective P2Y14 receptor agonist, with other relevant compounds. The information presented herein is supported by experimental data to aid in the validation of its signaling pathway and to provide a framework for future research and development.
The Signaling Pathway Activated by this compound
This compound is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins. Activation of the P2Y14 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Furthermore, downstream of Gi/o activation, the P2Y14 receptor can stimulate mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and RhoA pathways. The activation of these pathways can influence a variety of cellular processes, including cell proliferation, differentiation, and migration.
Comparison with Alternative Compounds
To validate the signaling pathway of this compound, its activity can be compared with other P2Y14 receptor modulators. This guide focuses on two such alternatives:
-
MRS2690: A potent and selective P2Y14 receptor agonist, serving as a positive control for receptor activation.
-
PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid): A potent and selective P2Y14 receptor antagonist, used to confirm that the observed effects of this compound are indeed mediated by the P2Y14 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound and its alternatives from various functional assays. It is important to note that the data has been collated from different studies, and experimental conditions may vary.
Table 1: P2Y14 Receptor Agonist Activity (cAMP Inhibition)
| Compound | Assay Type | Cell Line | EC50 | Source |
| This compound | cAMP Inhibition | P2Y14-HEK293 | 63 nM | MedKoo Biosciences |
| MRS2690 | cAMP Inhibition | P2Y14-expressing cells | 49 nM | Tocris Bioscience |
Table 2: P2Y14 Receptor Antagonist Activity (cAMP Inhibition)
| Compound | Assay Type | Cell Line | KB | Source |
| PPTN | Schild Analysis of cAMP Inhibition | P2Y14-C6 glioma cells | 434 pM | Barrett et al., 2013 |
Table 3: P2Y14 Receptor-Mediated ERK1/2 Phosphorylation
| Compound | Assay Type | Cell Line | Observation | Source |
| This compound | Western Blot | Differentiated HL-60 cells | Promoted MAP kinase signaling | Carter et al., 2009 |
| PPTN | Western Blot | Trigeminal Ganglion Neurons | Decreased p-ERK1/2 to ERK1/2 ratio | Lin et al., 2019 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cAMP Inhibition Assay (HTRF/AlphaScreen)
This assay measures the ability of a P2Y14 receptor agonist to inhibit the forskolin-induced accumulation of cAMP.
-
Cell Preparation:
-
Culture cells expressing the P2Y14 receptor (e.g., HEK293 or CHO cells) in a suitable medium.
-
Seed the cells into a 384-well white plate at an optimized density and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add serial dilutions of the test compounds (this compound, MRS2690) or the antagonist (PPTN) followed by a fixed concentration of an agonist.
-
Add a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase) to all wells except the negative control.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the cAMP detection reagents (e.g., HTRF or AlphaScreen reagents) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Measure the signal on a compatible plate reader.
-
Generate dose-response curves and calculate EC50 values for agonists or IC50/KB values for antagonists.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the increase in phosphorylated ERK1/2 upon receptor activation.
-
Cell Treatment and Lysis:
-
Culture cells in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with different concentrations of this compound or other compounds for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
-
RhoA Activation Assay (G-LISA or Pull-down)
This assay measures the level of active, GTP-bound RhoA.
-
Cell Treatment and Lysis:
-
Follow the same cell treatment protocol as for the ERK1/2 phosphorylation assay.
-
After treatment, lyse the cells in the specific lysis buffer provided with the RhoA activation assay kit.
-
-
Assay Procedure (G-LISA):
-
Add equal amounts of protein lysate to the wells of a RhoA-GTP binding plate.
-
Incubate for 30 minutes at 4°C with agitation.
-
Wash the wells and add a primary antibody specific for RhoA.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells and add a secondary antibody conjugated to HRP.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells and add a colorimetric substrate.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Compare the absorbance values of treated samples to the control to determine the fold-change in RhoA activation.
-
Assessing the Selectivity Profile of MRS2802: A Comparative Guide to A2B Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of A2B adenosine (B11128) receptor antagonists. While the initial focus of this guide was requested to be on MRS2802, a thorough review of the scientific literature indicates that this compound is a potent and selective agonist for the P2Y14 receptor, with no significant data available to support its activity as an antagonist at adenosine receptor subtypes.
Therefore, to provide a valuable and accurate resource, this guide will focus on well-characterized A2B adenosine receptor antagonists, PSB 603 and BAY 60-6583, as exemplary compounds. This comparative framework will allow researchers to understand the key parameters for assessing the selectivity of A2B antagonists and to have a benchmark for evaluating novel compounds.
Introduction to A2B Adenosine Receptor Antagonism
The A2B adenosine receptor (A2BAR) is one of four subtypes of adenosine receptors, which are G-protein coupled receptors involved in a wide array of physiological and pathological processes.[1][2] The A2BAR is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This receptor is implicated in inflammation, angiogenesis, and fibrosis, making it an attractive therapeutic target for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cancer. The development of selective A2BAR antagonists is a key area of research for modulating these pathways.
Comparative Selectivity Profiles
The selectivity of a receptor antagonist is a critical determinant of its therapeutic potential and safety profile. High selectivity for the target receptor minimizes off-target effects and associated toxicities. The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of two well-studied A2B receptor modulators, PSB 603 (an antagonist) and BAY 60-6583 (a partial agonist), across the four adenosine receptor subtypes.
Data Presentation: Quantitative Comparison of Receptor Affinities
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity for A2B vs A1 | Selectivity for A2B vs A2A | Selectivity for A2B vs A3 |
| PSB 603 | >10,000[4][5][6] | >10,000[4][5][6] | 0.553[4][5][6] | >10,000[4][5][6] | >18,000-fold | >18,000-fold | >18,000-fold |
| BAY 60-6583 | >10,000 | >10,000 | 750 (mouse), 340 (rabbit), 330 (dog)[7] | >10,000 | Not Applicable (Agonist) | Not Applicable (Agonist) | Not Applicable (Agonist) |
Note: Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data for BAY 60-6583 is presented for different species as available in the literature.
Data Presentation: Functional Activity at the A2B Receptor
| Compound | Assay Type | Cell Line | EC50/IC50 (nM) | Functional Activity |
| PSB 603 | cAMP Accumulation | HEK-293 | Not explicitly found, but potent antagonism demonstrated[8] | Antagonist |
| BAY 60-6583 | cAMP Accumulation | CHO cells expressing human A2BAR | 3[7] | Partial Agonist |
Note: EC50 represents the concentration of a drug that gives a half-maximal response, while IC50 is the concentration of an inhibitor where the response is reduced by half. BAY 60-6583, while often used as a tool to study A2B receptors, is a partial agonist and can also exhibit antagonist effects under certain conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of compound selectivity. The data presented in this guide are derived from two primary types of assays: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radioactively labeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtypes (e.g., CHO or HEK-293 cells).
-
Radioligands specific for each receptor subtype:
-
Test compound (e.g., PSB 603) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For A2B receptors, which are Gs-coupled, antagonism is typically measured by the ability of a compound to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (IC50) of an antagonist at the A2B adenosine receptor.
Materials:
-
Whole cells expressing the human A2B adenosine receptor (e.g., HEK-293 cells).
-
A known A2B receptor agonist (e.g., NECA).
-
Test compound (antagonist) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[8][11]
Procedure:
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of the antagonist to the cells.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., NECA at its EC80).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production is determined as the IC50 value.
Mandatory Visualizations
Signaling Pathway of the A2B Adenosine Receptor
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow for Assessing Receptor Selectivity
Caption: Workflow for Determining Antagonist Selectivity.
Conclusion
The assessment of a compound's selectivity profile is a cornerstone of modern drug discovery. While the initial query focused on this compound, the available evidence strongly indicates its role as a P2Y14 receptor agonist, not an adenosine receptor antagonist. In contrast, compounds like PSB 603 demonstrate high selectivity for the A2B adenosine receptor, with over 17,000-fold selectivity against other adenosine receptor subtypes.[4][12] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate the selectivity of novel A2B adenosine receptor antagonists and to understand the critical parameters for their development as potential therapeutics.
References
- 1. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. PSB 603 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice [mdpi.com]
A Systematic Review and Meta-Analysis of MRS2802: A P2Y14 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2802 is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, particularly in the immune system. This guide provides a systematic review of the available preclinical data on this compound, focusing on its efficacy, mechanism of action, and safety profile. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a comparative analysis of its performance based on experimental data.
Introduction
The P2Y14 receptor, activated by UDP-sugars, is predominantly expressed on immune cells, including neutrophils, and is involved in inflammatory responses. This compound, a synthetic agonist, serves as a critical tool for elucidating the therapeutic potential of targeting this receptor. This review synthesizes the findings from various in vitro and in vivo studies to provide a clear understanding of the current state of this compound research.
Efficacy and Mechanism of Action
This compound has been identified as a P2Y14 receptor agonist with a reported half-maximal effective concentration (EC50) of 63 nM[1]. Its primary mechanism of action involves the activation of the P2Y14 receptor, which is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
In Vitro Studies
The in vitro activity of this compound has been characterized in various cell-based assays. A key functional consequence of P2Y14 receptor activation by this compound is the modulation of immune cell migration.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Cell Type | Endpoint | This compound Activity (EC50/IC50) | Reference |
| cAMP Accumulation | P2Y14-HEK293 cells | Inhibition of forskolin-stimulated cAMP | Not explicitly quantified for this compound in the provided text, but its inhibitory action is noted. | [2] |
| Neutrophil Chemotaxis | Human Neutrophils | Directed cell migration | Not explicitly quantified in the provided text. | [3][4] |
Experimental Protocols
Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity through the Gi-coupled P2Y14 receptor.
Methodology:
-
P2Y14-expressing HEK293 cells are seeded in 96-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound in the presence of forskolin, an adenylyl cyclase activator.
-
Following incubation, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Data are normalized to the forskolin-only control, and dose-response curves are generated to calculate the IC50 value.
Objective: To assess the effect of this compound on the directed migration of neutrophils.
Methodology:
-
Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used.
-
The lower chamber is filled with a chemoattractant (e.g., IL-8 or fMLP).
-
Isolated neutrophils, pre-treated with varying concentrations of this compound or vehicle, are added to the upper chamber.
-
The chamber is incubated to allow for cell migration towards the chemoattractant.
-
Migrated cells in the lower chamber are quantified by counting under a microscope or by using a fluorescent dye (e.g., Calcein-AM) and a plate reader.
-
The chemotactic index is calculated as the ratio of migrated cells in the presence of the test compound to the number of migrated cells in the vehicle control.
Signaling Pathways and Experimental Workflows
The activation of the P2Y14 receptor by this compound initiates a signaling cascade that ultimately influences cellular functions like chemotaxis. The general workflow for investigating the effects of this compound involves a series of in vitro and in vivo experiments.
This compound Signaling Pathway
References
Safety Operating Guide
Proper Disposal Procedures for MRS2802: A Guide for Laboratory Professionals
Crucial Safety Notice: The identifier "MRS2802" is associated with multiple distinct chemical products. Accurate identification of the specific product in your possession is paramount for ensuring safe handling and proper disposal. Please verify the full product name and manufacturer on your container's label before proceeding. This guide provides disposal protocols for the most common products identified as or similar to "this compound."
Procedure for DESMODUR 2802
DESMODUR 2802 is a water-based liquid product that is not classified as hazardous under OSHA's Hazard Communication Standard.[1] However, standard laboratory chemical waste procedures should be followed.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE):
-
Hand Protection: Permeation-resistant gloves (e.g., butyl rubber, nitrile rubber) are recommended.[1]
-
Eye Protection: Safety glasses with side-shields should be worn.[1]
-
Skin Protection: Wear permeation-resistant clothing, long-sleeved shirts, and pants.[1]
-
Respiratory Protection: In areas with insufficient ventilation, respiratory protection is recommended.[1]
Storage and Handling:
-
Protect from freezing.[1]
-
Store away from direct sunlight and food products.[1]
-
Ensure all personnel are educated and trained in the safe use and handling of this product.[1]
Quantitative Data Summary
| Property | Value |
| Physical State | Liquid |
| Color | Beige |
| Odor | Almost odorless |
| pH | 7.6 |
| Density | 1.035 g/cm³ @ 20 °C |
| Vapor Pressure | Approx. 23 hPa @ 20 °C |
| Source: Covestro Safety Data Sheet[1] |
Step-by-Step Disposal Protocol
Waste disposal must adhere to all federal, state, and local environmental control laws.[1]
-
Containment: Collect waste DESMODUR 2802 in a compatible, non-leaking container with a secure lid.[2] The original container is a suitable option.[2]
-
Labeling: Clearly label the waste container with "Waste DESMODUR 2802" and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated chemical waste accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office by submitting a hazardous waste pickup request.[2]
Experimental Workflow: Disposal of DESMODUR 2802
Caption: Workflow for the safe disposal of DESMODUR 2802.
Procedure for Kurifloc 2802
Kurifloc 2802 is a liquid that may cause skin irritation.[3] Care must be taken to avoid release into the environment.[3]
Essential Safety and Logistical Information
Personal Protective Equipment (PPE):
-
Hand Protection: Compatible chemical-resistant gloves.
-
Eye Protection: Safety goggles.[4]
-
Skin Protection: Lightweight protective clothing.[4]
-
Respiratory Protection: Use suitable respiratory equipment if ventilation is insufficient.[3][4]
Storage and Handling:
-
Handle in a well-ventilated area.[3]
-
Avoid contact with skin and eyes.[3]
-
Store in a cool, well-ventilated place.[3]
Quantitative Data Summary
| Property | Value |
| Physical State | Liquid |
| Density | 1.34 g/ml |
| Solubility | Miscible with water |
| Source: Kurifloc 2802 Safety Data Sheet[3] |
Step-by-Step Disposal Protocol
Disposal should be carried out in accordance with a licensed collector's instructions.[3]
-
Spill Management: For spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a closed container for disposal.[3][4]
-
Waste Collection: Collect liquid waste in a designated, sealed, and properly labeled container.
-
Disposal: Dispose of all waste materials (including spill cleanup residues) at an authorized site.[3] This is managed through your institution's EHS department. Do not dispose of it in the sanitary sewer.
Logical Relationship: Kurifloc 2802 Disposal Decision Tree
Caption: Decision process for handling Kurifloc 2802 waste.
Procedure for Used MRS Agar
MRS Agar in its unused, powdered form is not classified as hazardous.[5] However, after use for microbial cultivation, it is considered infectious biological waste and must be decontaminated before disposal.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE) for Handling Used Plates:
-
Hand Protection: Disposable gloves.
-
Eye Protection: Safety glasses.
-
Skin Protection: Lab coat.
Handling:
-
Handle used plates and tubes as potentially infectious material.
-
Avoid creating aerosols.
Step-by-Step Disposal Protocol
-
Decontamination: All MRS Agar plates, tubes, or other containers with microbial growth must be decontaminated. The standard and most effective method is autoclaving.
-
Containment: Following decontamination, place the sterilized waste into a designated biohazardous waste container (e.g., an autoclave-safe red bag).
-
Disposal: The sealed biohazard bag should be disposed of through your institution's biological waste stream, which is managed by the EHS department.
Signaling Pathway: From Use to Disposal of MRS Agar
References
Navigating the Safe Handling of MRS2802: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with MRS2802, a P2Y14 receptor agonist, ensuring safe handling and disposal is paramount. While this compound is shipped as a non-hazardous chemical, the absence of a publicly available, detailed Safety Data Sheet (SDS) necessitates a cautious approach, adhering to standard laboratory safety protocols for compounds with incompletely characterized hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Recommended if weighing powder outside a fume hood or if aerosolization is possible |
| Cell Culture and Assays | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Storage and Transport within Lab | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Recommended, especially for larger spills or powders |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Experimental Protocols: A Step-by-Step Approach to Safety
Adherence to procedural guidelines is critical for minimizing risk. Below are detailed methodologies for the safe handling and disposal of this compound.
Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Personal Protective Equipment: At a minimum, wear a laboratory coat, safety glasses with side shields, and nitrile gloves.[1][2][3] For handling the powdered form of this compound outside of a chemical fume hood, consider respiratory protection to avoid inhalation.
-
Weighing: If possible, weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.
-
Storage: Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Disposal Plan:
As this compound is designated as non-hazardous for shipping, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.[4][5][6]
-
Segregation: Do not mix this compound waste with hazardous waste streams.[6]
-
Aqueous Waste: Non-hazardous aqueous solutions containing this compound may be permissible for drain disposal, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical down the drain.[5]
-
Solid Waste: Dispose of solid this compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers in a designated non-hazardous solid waste stream.[7] Ensure empty containers are thoroughly rinsed before disposal.[7]
-
Labeling: All waste containers must be clearly labeled as "non-hazardous waste" and include the name of the chemical.
-
Consult EHS: When in doubt, always consult your institution's EHS department for specific guidance on waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safety and logistical workflow for handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
